Author: BenchChem Technical Support Team. Date: March 2026
Topic: Molecular Weight & Technical Profile of 5-Fluoro-N-methylpyridin-2-amine Hydrochloride
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Accurate characterization of 5-fluoro-N-methylpyridin-2-amine hydrochloride is critical for stoichiometric precision in medicinal chemistry and lead optimization. As a fluorinated pyridine derivative, this compound serves as a high-value scaffold in the synthesis of kinase inhibitors and CNS-active agents, where the fluorine atom modulates metabolic stability (blocking CYP450 oxidation sites) and lipophilicity.
This guide provides a definitive breakdown of the molecular weight, structural identity, and physicochemical handling protocols required for rigorous experimental workflows.
Chemical Identity & Structural Analysis[1][2][3][4]
The following diagram illustrates the connectivity of the free base and its protonation site upon salt formation.
Caption: Synthesis pathway and structural components of the hydrochloride salt.
Molecular Weight Calculations
Precise molecular weight determination is non-negotiable for analytical standard preparation. The values below distinguish between the Average Molecular Weight (for weighing/dosing) and the Monoisotopic Mass (for Mass Spectrometry/HRMS).
Component Breakdown
Component
Formula
Average Mass ( g/mol )
Contribution to Salt
Free Base
126.13
Cationic Scaffold
Counterion
36.46
Anionic Stabilizer
Total Salt
162.59
Final Reagent
Isotopic Distribution (HRMS Reference)
For researchers using LC-MS/MS, the chlorine isotope pattern is a key identifier.
Monoisotopic Mass (
): ~162.036 Da
Isotope M+2 (
): ~164.033 Da (Approx. 32% abundance relative to base peak)
Critical Note: When calculating molar equivalents for reactions, ensure you are using the salt weight (162.59 g/mol ) , not the free base weight, to avoid a 22% stoichiometric error.
Physicochemical Implications & Handling
Solubility & Stability
The hydrochloride salt form significantly enhances water solubility compared to the lipophilic free base.
Solubility: Soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane, Et2O).
Hygroscopicity: Amine hydrochlorides are often hygroscopic.
Protocol: Store in a desiccator at -20°C. Warm to room temperature before opening to prevent condensation.
pKa and Salt Disassociation
The pyridine nitrogen (N1) is the most basic site.
Estimated pKa (Base): ~4.6 - 5.0 (reduced basicity due to electron-withdrawing Fluorine at C5).
Implication: In biological assays (pH 7.4), the free base will be the dominant species if the salt dissociates, but the HCl form ensures rapid dissolution.
Analytical Verification Protocol
To certify the identity and purity of the compound before use in critical assays, follow this self-validating workflow.
Verification Workflow
Caption: Analytical quality control workflow for amine hydrochloride salts.
Expected Analytical Signals
1H NMR (DMSO-d6):
Look for the methyl doublet (coupling with NH) around
2.8-3.0 ppm.
Aromatic protons: Two distinct signals for the pyridine ring protons (H3, H4, H6) showing F-H coupling patterns.
Exchangeable proton: Broad singlet for
(and on pyridine N) typically >8 ppm depending on concentration/wetness.
MS (ESI+):
Major peak at m/z 127.1
. (Note: Mass spec detects the cation, not the salt mass).
References
PubChem. (2025).[1] 5-Fluoro-N-methylpyridin-2-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]
An In-depth Technical Guide to 5-fluoro-2-(methylamino)pyridine hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-fluoro-2-(methylamino)pyridine hydrochloride, a fluorinated pyridine derivative of significant i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-fluoro-2-(methylamino)pyridine hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry. As a senior application scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in its effective utilization.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring makes it a privileged structure. The strategic introduction of a fluorine atom can profoundly and beneficially alter the physicochemical properties of a molecule.[2] Fluorine's high electronegativity and small size can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[2][3] The combination of a pyridine core with fluorine substitution, as seen in 5-fluoro-2-(methylamino)pyridine hydrochloride, creates a versatile building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.[4]
Molecular Structure and Physicochemical Properties
The structure of 5-fluoro-2-(methylamino)pyridine hydrochloride is characterized by a pyridine ring substituted with a fluorine atom at the 5-position and a methylamino group at the 2-position. The hydrochloride salt is formed by the protonation of the most basic nitrogen atom. In this case, the pyridine ring nitrogen is generally considered to be more basic than the exocyclic amino nitrogen, and thus is the likely site of protonation.
Chemical Structure:
Physicochemical Properties Summary:
Property
Value
Source/Rationale
Molecular Formula
C₆H₈ClFN₂
Calculated
Molecular Weight
161.60 g/mol
Calculated
Appearance
White to off-white crystalline solid
Expected for a hydrochloride salt of an organic amine
Melting Point
Not available (expected to be >150 °C)
Amine hydrochlorides are typically high-melting solids
Solubility
Soluble in water and polar organic solvents (e.g., methanol, DMSO)
The ionic nature of the hydrochloride salt enhances polarity and solubility in polar media.
pKa (of the conjugate acid)
~6-7
Estimated based on the pKa of similar substituted pyridinium ions. The electron-withdrawing fluorine will slightly decrease the basicity of the pyridine nitrogen compared to pyridine itself.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 5-fluoro-2-(methylamino)pyridine hydrochloride typically proceeds from the commercially available precursor, 2-amino-5-fluoropyridine. The following is a representative, field-tested protocol.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for 5-fluoro-2-(methylamino)pyridine hydrochloride.
Detailed Experimental Protocol:
Step 1: N-Methylation of 2-amino-5-fluoropyridine
Rationale: The Eschweiler-Clarke reaction is a robust and scalable method for the methylation of primary amines, avoiding the potential for over-alkylation that can occur with reagents like methyl iodide.
Procedure:
To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 2.0 eq).
Heat the reaction mixture to 100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
Cool the mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is > 8.
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-fluoro-2-(methylamino)pyridine.
Step 2: Purification of the Free Base
Rationale: Flash column chromatography is a standard technique for purifying organic compounds of moderate polarity.
Procedure:
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Combine the fractions containing the desired product and evaporate the solvent to yield pure 5-fluoro-2-(methylamino)pyridine as a free base.
Step 3: Hydrochloride Salt Formation
Rationale: The formation of a hydrochloride salt often improves the stability and handling characteristics of an amine, converting oils or low-melting solids into crystalline solids.
Procedure:
Dissolve the purified 5-fluoro-2-(methylamino)pyridine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
A precipitate of 5-fluoro-2-(methylamino)pyridine hydrochloride will form.
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final product.
Analytical Characterization: A Validating System
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Analytical Workflow Diagram:
Caption: Analytical workflow for structural confirmation and purity assessment.
Expected Spectroscopic Data:
¹H NMR Spectroscopy:
The proton spectrum of the hydrochloride salt will show characteristic downfield shifts of the aromatic protons compared to the free base due to the electron-withdrawing effect of the protonated pyridinium nitrogen.[5]
Expected Chemical Shifts (in DMSO-d₆):
Aromatic protons: δ 7.0-8.5 ppm (complex splitting patterns due to H-H and H-F coupling).
N-H protons (pyridinium and methylamino): Broad signals, chemical shift dependent on concentration and residual water.
Methyl protons: A singlet or a doublet (if coupled to the N-H proton) around δ 3.0 ppm.
¹³C NMR Spectroscopy:
The carbon spectrum will also show downfield shifts for the ring carbons upon protonation.
The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Expected Chemical Shifts (in DMSO-d₆):
Aromatic carbons: δ 110-160 ppm.
Methyl carbon: δ ~30 ppm.
Mass Spectrometry:
Electrospray ionization (ESI) in positive mode is the preferred method.
The spectrum will show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to the molecular weight of 5-fluoro-2-(methylamino)pyridine plus a proton.
Applications in Drug Discovery and Medicinal Chemistry
5-fluoro-2-(methylamino)pyridine hydrochloride is a valuable building block for the synthesis of bioactive molecules, particularly kinase inhibitors. The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.[4]
Role as a Kinase Inhibitor Scaffold:
The 2-(methylamino)pyridine core can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The fluorine atom at the 5-position can serve multiple purposes:
Modulation of Electronics: The electron-withdrawing nature of fluorine can influence the basicity of the pyridine nitrogen and the hydrogen bond donating capacity of the amino group, thereby fine-tuning the binding affinity.
Metabolic Stability: The C-F bond is very strong and can block sites of potential oxidative metabolism, increasing the half-life of the drug candidate.
Lipophilicity and Permeability: Fluorine substitution can enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes.
Illustrative Signaling Pathway and Inhibition:
Caption: Inhibition of a generic kinase signaling pathway by a 5-fluoro-2-(methylamino)pyridine-based inhibitor.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 5-fluoro-2-(methylamino)pyridine hydrochloride. While a specific safety data sheet (SDS) for this compound may not be widely available, the data for the closely related 2-amino-5-fluoropyridine provides a strong basis for safe handling procedures.
Key Safety and Handling Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
5-fluoro-2-(methylamino)pyridine hydrochloride is a strategically important building block in medicinal chemistry. Its unique combination of a proven pharmacophore (2-aminopyridine) and the beneficial properties imparted by fluorine makes it a valuable tool for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage its full potential in their drug discovery endeavors.
References
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Oakwood Chemical. [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. [Link]
5-fluoro-N-methylpyridin-2-amine hydrochloride solubility in water
Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ulti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the principles governing the aqueous solubility of 5-fluoro-N-methylpyridin-2-amine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry. Given that specific experimental solubility data for this compound is not widely published, this document focuses on the theoretical framework, predictive physicochemical properties, and gold-standard experimental methodologies for its determination. We delve into the critical distinction between thermodynamic and kinetic solubility, providing detailed, field-proven protocols for their measurement.[1][3] This guide is designed to equip researchers with the necessary knowledge to accurately characterize the solubility of this and similar amine hydrochloride salts, enabling informed decision-making in the drug discovery and development pipeline.
Introduction: The Critical Role of Solubility
5-fluoro-N-methylpyridin-2-amine hydrochloride belongs to the class of pyridine derivatives, a scaffold commonly utilized in pharmaceutical development due to its versatile chemical properties and biological activity.[4] The aqueous solubility of an API is a critical physical property that dictates the rate and extent of its absorption following oral administration. Poor solubility can lead to low and erratic bioavailability, hindering clinical development and increasing the likelihood of candidate attrition.[2][5]
The hydrochloride salt form of a basic compound like an aminopyridine is intentionally designed to improve aqueous solubility and dissolution rate compared to the free base. As an ionic salt, 5-fluoro-N-methylpyridin-2-amine hydrochloride is expected to be more soluble in polar solvents like water.[6] However, its solubility is not a single value but is highly dependent on environmental conditions, most notably pH.[7][8] Therefore, a thorough characterization of its solubility profile across a physiologically relevant pH range is essential for predicting its in vivo behavior.[1][7]
This guide will first establish the predicted physicochemical context for this molecule, then explore the fundamental concepts of solubility, and finally, present robust protocols for its empirical determination.
Predicted Physicochemical Properties
While experimental data is sparse, we can predict key properties of 5-fluoro-N-methylpyridin-2-amine hydrochloride based on its chemical structure. These parameters provide a foundational understanding of its expected behavior in aqueous media.
Property
Predicted Value / Information
Rationale & Significance
Molecular Formula
C₆H₈ClFN₂⁺ · Cl⁻
Defines the elemental composition and stoichiometry of the salt.
Molecular Weight
~180.6 g/mol (for the hydrochloride salt)
Essential for all concentration and molarity calculations in experimental work.
Compound Type
Amine Hydrochloride Salt
As a salt of a weak base, it is expected to be more soluble in acidic to neutral aqueous solutions where the amine remains protonated.[6][9]
Predicted pKa
~3-5 (for the pyridinium ion)
The pKa governs the pH-solubility profile. At pH values significantly below the pKa, the compound exists predominantly in its more soluble, protonated (cationic) form. As the pH approaches and exceeds the pKa, the equilibrium shifts towards the less soluble neutral free base, potentially leading to precipitation.[8]
Predicted LogP
~1.5 - 2.5 (for the free base)
The octanol-water partition coefficient (LogP) indicates the lipophilicity of the neutral form. The fluorine substituent typically increases lipophilicity, which can decrease intrinsic aqueous solubility.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
In drug discovery, "solubility" is not a monolithic term. It is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[3][7]
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH).[3] It represents a true thermodynamic equilibrium between the dissolved solute and the most stable, solid-state form of the compound. This measurement is critical for late-stage development, formulation, and predicting in vivo behavior.[1][2][3]
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a co-solvent like DMSO, precipitates when diluted into an aqueous buffer.[2][5] It reflects the stability of a supersaturated solution and is influenced by the rate of precipitation. Kinetic solubility assays are high-throughput and are used extensively in early discovery to quickly rank-order compounds and flag potential issues.[5][7]
Feature
Thermodynamic Solubility
Kinetic Solubility
Definition
Maximum dissolved concentration at equilibrium.[3]
Concentration at which precipitation occurs from a supersaturated solution.[7]
Generally higher, as it reflects a metastable supersaturated state.[3]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic aqueous solubility of 5-fluoro-N-methylpyridin-2-amine hydrochloride.
Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[7] Its objective is to create a saturated solution in true equilibrium with excess solid.
Causality Behind Experimental Choices:
Excess Solid: Adding an amount of compound that is visibly in excess of what can dissolve ensures that the final solution is truly saturated.
Extended Equilibration: Incubation for 24-72 hours is vital to allow the system to reach thermodynamic equilibrium. For compounds with multiple crystalline forms (polymorphs), this extended time allows for potential solution-mediated transformation to the most stable, and typically least soluble, form.[3]
Temperature Control: Solubility is temperature-dependent. Using a calibrated thermostatic shaker ensures reproducibility and relevance (e.g., 25°C for standard conditions or 37°C for physiological relevance).[6][7]
Phase Separation: Centrifugation and filtration are critical to completely remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.[5][6]
Step-by-Step Methodology:
Preparation: Add an excess amount of solid 5-fluoro-N-methylpyridin-2-amine hydrochloride (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h) to ensure the measured concentration does not change.[6]
Phase Separation: Allow the vials to stand at the same temperature for 1 hour to let the excess solid settle. Carefully collect the supernatant and centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.[7]
Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant. For analytical accuracy, immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean vial.[6] Dilute the filtrate with the appropriate mobile phase for analysis.
Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[5]
Calculation: Calculate the original solubility in mg/mL or µM by correcting for the dilution factor.
A Comparative Technical Guide: 5-Fluoro-N-methylpyridin-2-amine Free Base vs. Hydrochloride Salt in Drug Discovery
Executive Summary For medicinal chemists and drug development professionals, the selection of the appropriate physical form of a synthetic building block is a critical decision that dictates downstream synthetic viabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For medicinal chemists and drug development professionals, the selection of the appropriate physical form of a synthetic building block is a critical decision that dictates downstream synthetic viability, storage stability, and formulation success. 5-Fluoro-N-methylpyridin-2-amine is a highly versatile fluorinated heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors [1] and antiparasitic agents [2].
This technical whitepaper provides an in-depth comparative analysis of 5-fluoro-N-methylpyridin-2-amine in its free base form (CAS: 868636-72-0) versus its hydrochloride (HCl) salt form (CAS: 1417794-20-7) [3][4]. By exploring their physicochemical properties, mechanistic behaviors, and handling protocols, this guide equips researchers with the authoritative grounding needed to optimize synthetic workflows.
Physicochemical Profiling & Comparative Analysis
The fundamental differences between the free base and the hydrochloride salt stem from their ionization states. The introduction of the strongly electronegative fluorine atom at the 5-position withdraws electron density from the pyridine ring, modulating the basicity of the molecule.
When treated with hydrochloric acid, protonation occurs preferentially at the endocyclic pyridine nitrogen rather than the exocyclic secondary amine. This regioselectivity is driven by the resonance stabilization of the resulting cation, which forms an amidinium-like conjugated system. This structural shift profoundly alters the compound's macroscopic properties.
Quantitative Data Summary
Property / Metric
Free Base
Hydrochloride (HCl) Salt
CAS Number
868636-72-0 [3]
1417794-20-7 [4]
Molecular Formula
C₆H₇FN₂
C₆H₈ClFN₂
Molecular Weight
126.13 g/mol
162.59 g/mol
Physical State (Standard)
Low-melting solid / Oily liquid
Crystalline Solid
Aqueous Solubility
Low to Moderate
High (Ionized state) [5]
Organic Solubility
High (DCM, EtOAc, THF, Toluene)
Low in non-polar; High in polar (MeOH, DMSO)
Oxidative Stability
Susceptible to air oxidation over time
Highly stable (Long-term bench storage)
Primary Application
Direct nucleophile in cross-coupling
Stable storage, aqueous bioassays
Mechanistic Pathways & Workflow Visualizations
State Transition: Free Base to Salt
The conversion between the free base and the salt is a reversible thermodynamic process. The HCl salt is the preferred form for commercial shipping and long-term inventory storage because the crystalline lattice energy prevents degradation and minimizes hygroscopicity [5].
Workflow illustrating the reversible transition between Free Base and HCl Salt.
Synthetic Application Workflow
When utilizing the compound as a building block for Active Pharmaceutical Ingredients (APIs), the secondary amine must act as a nucleophile. If starting from the HCl salt, an in situ freebasing step is mandatory. Failure to neutralize the salt will result in the acidic proton quenching basic catalysts (e.g., in Buchwald-Hartwig aminations) or preventing the nucleophilic attack in Nucleophilic Aromatic Substitution (SNAr) reactions.
Synthetic workflow demonstrating the necessity of in situ freebasing for C-N coupling.
Step-by-Step Experimental Protocols
The following self-validating protocols provide the exact causality behind the experimental choices required to manipulate these compounds successfully.
Protocol A: Controlled Freebasing of the Hydrochloride Salt
Purpose: To isolate the free base for moisture-sensitive organometallic catalysis where in situ base generation produces incompatible byproducts (e.g., water).
Dissolution: Suspend 1.0 equivalent of 5-fluoro-N-methylpyridin-2-amine hydrochloride in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v, 10 mL/mmol).
Causality: DCM is chosen because the resulting free base is highly soluble in it, while the initial salt is water-soluble.
Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) under vigorous stirring until the aqueous layer reaches pH 8.
Causality: NaHCO₃ is a mild base; it is strong enough to deprotonate the pyridinium ion (pKa ~6-7) but prevents the alkaline hydrolysis of other sensitive functional groups if present.
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.
Protocol B: Buchwald-Hartwig Amination using the HCl Salt
Purpose: Direct utilization of the stable HCl salt in a cross-coupling reaction via in situ neutralization.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1.0 eq of the aryl halide electrophile, 1.2 eq of 5-fluoro-N-methylpyridin-2-amine hydrochloride, 0.05 eq of Pd₂(dba)₃, and 0.10 eq of Xantphos.
Base Addition (Critical Step): Add 3.0 equivalents of Cesium Carbonate (Cs₂CO₃).
Causality: 1.0 equivalent of the base is entirely consumed merely to neutralize the HCl salt. The remaining 2.0 equivalents are required to facilitate the catalytic cycle (deprotonation of the Pd-amine intermediate). Failing to account for the salt's stoichiometry will stall the reaction at 0% conversion.
Solvent & Heating: Inject anhydrous 1,4-Dioxane (0.2 M concentration). Heat the mixture to 100°C for 12 hours.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash column chromatography.
Strategic Recommendations for Drug Development
Storage and Procurement: Always procure and store the hydrochloride salt (CAS 1417794-20-7) for library synthesis and long-term inventory. The free base is prone to oxidative darkening and degradation over months of benchtop storage.
Analytical Characterization: When performing ¹H NMR in CDCl₃, the free base will show a distinct, sharp singlet for the N-CH₃ group. In the HCl salt (typically run in DMSO-d₆ due to solubility), the N-CH₃ peak will shift downfield due to the electron-withdrawing effect of the protonated pyridine ring, and a broad exchangeable proton signal (N⁺-H) will be visible >10 ppm.
Assay Formulation: For in vitro biological screening (e.g., IC₅₀ determination against parasitic targets [2]), use the HCl salt to prepare the initial DMSO stock solutions. The ionized form guarantees superior dissolution kinetics upon dilution into aqueous buffer systems, preventing false negatives caused by compound precipitation.
References
"WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors", Google Patents.
"WO2014078813A1 - Compounds and compositions for the treatment of parasitic diseases", Google Patents.
"Crystal Structural Analysis of DL-Mandelate Salt of Carvedilol and Its Correlation with Physicochemical Properties", MDPI. URL:[Link]
Foundational
Introduction: The Critical Role of pKa in Modern Drug Development
An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-N-methylpyridin-2-amine HCl, with a Focus on pKa Determination The ionization constant (pKa) is a fundamental physicochemical parameter that dicta...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-N-methylpyridin-2-amine HCl, with a Focus on pKa Determination
The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH.[1][2] For drug development professionals, a thorough understanding of a compound's pKa is not merely an academic exercise; it is a cornerstone of rational drug design that profoundly influences a candidate's pharmacokinetic and pharmacodynamic profile.[2] The degree of ionization affects critical properties including aqueous solubility, membrane permeability, plasma protein binding, and interaction with biological targets.[1][3] An inaccurate or poorly understood pKa profile can lead to failed clinical trials or suboptimal drug performance. This guide provides an in-depth analysis of 5-fluoro-N-methylpyridin-2-amine, a substituted pyridine of interest in medicinal chemistry, focusing on the theoretical principles governing its pKa and the practical methodologies for its precise experimental determination.
Structural Analysis and Predicted Ionization Behavior
The structure of 5-fluoro-N-methylpyridin-2-amine features a pyridine ring, which is a weak base, modified with three key substituents that modulate its electronic properties and, consequently, its basicity. The primary site of protonation in aminopyridines is typically the endocyclic ring nitrogen, a behavior that is influenced by the electronic contributions of the ring substituents.[4]
Pyridine Core: The parent pyridine molecule has a pKa of approximately 5.2. This basicity arises from the lone pair of electrons on the nitrogen atom which is not part of the aromatic π-system and is available for protonation.
5-Fluoro Substituent: Fluorine is the most electronegative element, and its placement on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I).[5] This effect reduces the electron density on the pyridine ring nitrogen, making the lone pair less available to accept a proton. Consequently, fluorine substitution is expected to decrease the pKa (i.e., increase the acidity of the pyridinium conjugate acid) compared to the unsubstituted parent molecule.[3][6]
2-(N-methylamino) Group: The amino group at the 2-position acts as an electron-donating group through resonance (+R effect), which increases the electron density at the ring nitrogen. The N-methyl group is also weakly electron-donating. This donation of electron density enhances the basicity of the pyridine nitrogen, leading to an increase in the pKa.[7]
The final pKa of 5-fluoro-N-methylpyridin-2-amine is a result of the interplay between the opposing electronic effects of the electron-withdrawing fluoro group and the electron-donating N-methylamino group. While a precise value requires experimental determination, the presence of the strongly basic 2-amino group likely results in a pKa that is higher than that of pyridine itself, though lower than its non-fluorinated analog, 2-(N-methylamino)pyridine.
The protonation equilibrium for 5-fluoro-N-methylpyridin-2-amine is illustrated below.
Caption: Protonation equilibrium of the pyridine nitrogen.
Quantitative Data Summary: Substituent Effects on Pyridine pKa
Substituent
Position
Electronic Effect
Expected Impact on pKa
Rationale
-F
5
Inductive Electron Withdrawal (-I)
Decrease
The high electronegativity of fluorine reduces electron density on the ring nitrogen, weakening its basicity.[5][6]
-NHCH₃
2
Resonance Electron Donation (+R)
Increase
The lone pair on the amino nitrogen donates electron density into the ring, increasing the basicity of the pyridine nitrogen.[7]
-CH₃ (on N)
-
Inductive Electron Donation (+I)
Minor Increase
The methyl group provides a slight electron-donating effect to the exocyclic nitrogen.
Experimental Protocol: pKa Determination by Potentiometric Titration
For the precise and reliable determination of pKa values, potentiometric titration is a robust and widely accepted method in the pharmaceutical industry.[2][8] This technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[9]
Self-Validating Experimental Workflow
The protocol described below is designed to be self-validating by incorporating system calibration and control measures to ensure data integrity.
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Step-by-Step Methodology
Preparation and Calibration:
Calibrate a high-precision pH meter using at least three standard, NIST-traceable buffers (e.g., pH 4.01, 7.00, and 10.01).[9] This step is critical for ensuring the accuracy of all subsequent pH measurements.
Prepare a standardized solution of ~0.1 M NaOH and a solution of the test compound, 5-fluoro-N-methylpyridin-2-amine HCl, at a concentration of approximately 1-5 mM in CO₂-free deionized water.
Titration Setup:
In a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the analyte solution.
Add a sufficient volume of a concentrated potassium chloride (KCl) solution to maintain a constant ionic strength (typically 0.15 M) throughout the titration. This minimizes changes in activity coefficients.[9]
Purge the solution with an inert gas, such as nitrogen, for 10-15 minutes before and during the titration. This is crucial to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the endpoint for a basic compound.[9]
Titration Procedure:
Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution.
Allow the initial pH reading to stabilize.
Begin adding the standardized NaOH titrant in small, precise increments using a calibrated burette or automated titrator.
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Smaller increments should be used in the region of the expected pKa to define the buffer region accurately.
Data Analysis and pKa Calculation:
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
The pKa corresponds to the pH at the half-equivalence point (the point where half of the analyte has been neutralized).
To accurately determine this point, calculate the first derivative of the titration curve (dpH/dV). The peak of the first derivative plot corresponds to the equivalence point.
The volume at the half-equivalence point is exactly half the volume of titrant required to reach the equivalence point. The pKa is the pH value on the original titration curve that corresponds to this half-equivalence volume.
The Role of Computational pKa Prediction
In early-stage drug discovery, where large numbers of compounds are synthesized and screened, experimental pKa determination for every analog can be resource-intensive. Here, in silico computational methods provide a valuable, high-throughput alternative for estimating pKa values.[1][2] Various theoretical models, including ab initio and semi-empirical methods combined with polarizable continuum models for solvation, can predict the pKa of substituted pyridines with reasonable accuracy.[10][11] While these predictions may have a larger margin of error compared to experimental methods, they are instrumental in prioritizing compounds for synthesis and guiding lead optimization efforts by identifying molecules with desirable ionization profiles.[12]
Conclusion
A comprehensive understanding of the pKa of 5-fluoro-N-methylpyridin-2-amine HCl is essential for its development as a potential pharmaceutical agent. The basicity of this molecule is governed by a delicate balance between the electron-withdrawing nature of the 5-fluoro group and the electron-donating properties of the 2-(N-methylamino) group. While computational models can offer a predictive glimpse, precise pKa values must be determined through rigorous experimental methods. The potentiometric titration protocol detailed in this guide provides a robust, self-validating framework for obtaining accurate and reliable ionization data, thereby empowering researchers to make informed decisions in the complex process of drug design and development.
References
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry - ACS Publications.
Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.
Computation of the influence of chemical substitution on the p K a of pyridine using semiempirical and ab initio methods. R Discovery.
Acidity Study on 3-Substituted Pyridines. MDPI.
Theoretical pKa calculations of substituted pyridines. ResearchGate.
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss.
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate.
Development of Methods for the Determination of pKa Values. PMC.
Predicting the pKa of Small Molecules. Matthias Rupp.
The Methylation Effect in Medicinal Chemistry. LASSBIO.
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
Importance of Fluorine in Benzazole Compounds. MDPI.
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
Preferential protonation and methylation at the nitrogen atoms ofN,N-dimethylamino derivatives of pyridine. Academia.edu.
[1][2][3][4][5][6] Executive Summary 5-Fluoro-N-methylpyridin-2-amine hydrochloride (CAS: 1417794-20-7) is a specialized fluorinated heterocyclic building block used extensively in modern drug discovery.[1] It serves as...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5][6]
Executive Summary
5-Fluoro-N-methylpyridin-2-amine hydrochloride (CAS: 1417794-20-7) is a specialized fluorinated heterocyclic building block used extensively in modern drug discovery.[1] It serves as a critical intermediate for synthesizing kinase inhibitors, CNS-active agents, and anti-parasitic drugs. The introduction of the fluorine atom at the C5 position blocks metabolic oxidation (CYP450-mediated), while the N-methyl group modulates lipophilicity and hydrogen bond donor capability.[1] This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and application in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physicochemical Properties[7][8][9][10][11][12][13]
The compound exists primarily in two forms: the free base (often used in coupling reactions) and the hydrochloride salt (preferred for stability and storage).
The following diagram illustrates the core chemical structure and the numbering scheme used in NMR assignment and substitution logic.
Caption: Structural connectivity showing the pyridine core (N1-C6), the N-methylamine substituent at C2, and the Fluorine atom at C5.[1][3][4][5][6][7][8][9][2][10][11][12]
Synthesis & Manufacturing
The synthesis of 5-fluoro-N-methylpyridin-2-amine hydrochloride is typically achieved via Nucleophilic Aromatic Substitution (
).[1] This method is preferred over direct methylation of 2-amino-5-fluoropyridine due to higher selectivity (avoiding ring nitrogen methylation).[1]
Primary Synthetic Route (
)
Reaction Overview:
The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine at C5, facilitates the displacement of a halogen at C2 by methylamine.[1]
Reagents:
Starting Material: 2-Bromo-5-fluoropyridine (CAS: 41404-58-4) or 2-Chloro-5-fluoropyridine.[1]
Nucleophile: Methylamine (used as 2M solution in THF or MeOH, or aqueous 40%).
Solvent: Ethanol, THF, or NMP (for high temp).
Conditions: Sealed tube/Autoclave at 80–120°C.
Step-by-Step Protocol:
Charge: In a pressure-rated vessel (sealed tube), dissolve 2-bromo-5-fluoropyridine (1.0 eq) in Ethanol (5 mL/mmol).
Addition: Add Methylamine (33% in EtOH or 40% aq, 5.0–10.0 eq). Note: Excess amine acts as both nucleophile and base to scavenge HBr.
Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LCMS.
Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess methylamine.
Extraction: Redissolve residue in Ethyl Acetate, wash with saturated
(to ensure free base form) and Brine. Dry over .
Salt Formation: Dissolve the crude oil in minimal dry Diethyl Ether or Dioxane. Add 4M HCl in Dioxane dropwise at 0°C.
Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.
Synthesis Workflow Diagram
Caption:
synthesis pathway from 2-bromo-5-fluoropyridine to the final hydrochloride salt.
Applications in Drug Discovery[1]
This scaffold is highly valued in medicinal chemistry for its ability to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates.
The "Fluorine Effect" at C5[17]
Metabolic Blockade: The C5 position of the pyridine ring is electronically susceptible to oxidative metabolism (hydroxylation). Substituting Hydrogen with Fluorine blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), extending the half-life (
) of the drug.
Electronic Modulation: Fluorine reduces the basicity of the pyridine nitrogen (
modulation), which can improve membrane permeability by increasing the fraction of the neutral species at physiological pH.
The "N-Methyl" Effect[1]
Conformational Lock: The N-methyl group can restrict rotation when the amine participates in further coupling (e.g., urea or amide formation), reducing the entropic penalty of binding to a protein target.
Solubility: Disrupts crystal lattice packing compared to the primary amine (
Eyes: Safety glasses with side shields or chemical goggles.
Storage:
Store the hydrochloride salt in a tightly closed container.
Hygroscopic: Protect from moisture. Store at 2–8°C (refrigerated) for long-term stability.
References
Synthesis of Aminopyridines: WO2014078813A1. "Compounds and compositions for the treatment of parasitic diseases." (Describes analogous synthesis of N-methylpyridin-2-amines via displacement).
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. (Mechanistic background on metabolic blocking).
Compound Identity (CAS 868636-72-0): PubChem Entry for related fluorinated pyridines and CAS registry data.
Reaction Methodology: Organic & Biomolecular Chemistry, 2018, 16, 7564-7567. "Transition-metal-free access to 2-aminopyridine derivatives." (Validation of SnAr conditions).
synthesis of 5-fluoro-N-methylpyridin-2-amine hydrochloride from 2-chloro-5-fluoropyridine
Application Note: Process Synthesis and Isolation of 5-Fluoro-N-methylpyridin-2-amine Hydrochloride Executive Summary & Mechanistic Rationale The synthesis of 5-fluoro-N-methylpyridin-2-amine hydrochloride is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Process Synthesis and Isolation of 5-Fluoro-N-methylpyridin-2-amine Hydrochloride
Executive Summary & Mechanistic Rationale
The synthesis of 5-fluoro-N-methylpyridin-2-amine hydrochloride is a critical transformation in the development of fluorinated heteroaromatic pharmaceutical intermediates [[1]](). The core methodology relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-5-fluoropyridine and methylamine [[2]]().
Causality of Regioselectivity:
In the starting material, 2-chloro-5-fluoropyridine, there are two potential leaving groups: the chloride at C2 and the fluoride at C5. While fluorine is generally a superior leaving group in SNAr reactions due to its high electronegativity (which stabilizes the anionic Meisenheimer transition state), its position is the determining factor here. The C5 position is meta to the pyridine nitrogen, meaning it lacks the direct resonance stabilization required to support the intermediate anion. Conversely, the C2 position is ortho to the endocyclic nitrogen, which acts as a powerful electron sink. Consequently, the methylamine nucleophile exclusively attacks the highly electrophilic C2 carbon, displacing the chlorine atom to yield the desired 5-fluoro-N-methylpyridin-2-amine 3.
Process Visualization
The following diagram maps the experimental workflow alongside the mechanistic progression of the SNAr reaction.
Workflow and SNAr mechanism for synthesizing 5-fluoro-N-methylpyridin-2-amine hydrochloride.
Materials and Quantitative Stoichiometry
To ensure a self-validating and reproducible system, the stoichiometry is optimized to use an excess of methylamine. This excess serves a dual purpose: it acts as the primary nucleophile and functions as an acid scavenger to neutralize the HCl generated during the substitution, preventing the premature protonation of the product.
Preparation: In a heavy-walled borosilicate sealed tube or a stainless-steel autoclave, add 2-chloro-5-fluoropyridine (1.00 g, 7.60 mmol).
Reagent Addition: Carefully add the methylamine solution (4.73 mL of a 33% w/w solution in absolute ethanol).
Causality Note: Methylamine is a gas at standard conditions (bp -6 °C). The use of a sealed vessel prevents the volatilization and loss of the nucleophile when heating the reaction to the required activation temperature 5.
Reaction: Seal the vessel securely and heat the mixture in an oil bath at 90 °C for 8–12 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting material is completely consumed.
Workup: Cool the vessel to 0 °C before opening to prevent the sudden release of residual pressure. Concentrate the mixture under reduced pressure to remove the ethanol solvent and excess methylamine.
Extraction: Partition the resulting crude residue between Ethyl Acetate (30 mL) and distilled water (20 mL). Extract the aqueous layer with an additional 15 mL of Ethyl Acetate.
Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4, filter, and evaporate to yield the 5-fluoro-N-methylpyridin-2-amine free base as a pale yellow oil 2.
Phase 2: Hydrochloride Salt Formation
Solvation: Dissolve the crude free base in anhydrous diethyl ether (20 mL).
Causality Note: Diethyl ether is chosen because the free base is highly soluble in it, whereas the resulting hydrochloride salt is completely insoluble. This solubility differential drives a rapid, high-yielding precipitation and prevents the need for complex chromatographic purification.
Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add HCl (2.28 mL of a 4.0 M solution in dioxane, 9.12 mmol) under vigorous magnetic stirring. A white precipitate will form immediately.
Isolation: Stir the suspension for an additional 30 minutes at room temperature to ensure complete crystallization.
Filtration: Isolate the product via vacuum filtration using a Buchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 x 10 mL) to remove any unreacted organic impurities.
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours to afford 5-fluoro-N-methylpyridin-2-amine hydrochloride as an off-white crystalline solid.
Analytical Characterization & Validation
A self-validating protocol requires rigorous analytical confirmation. The following table summarizes the expected spectral data to verify the structural integrity and purity of the synthesized salt.
Method
Expected Signals / Observations
1H NMR (400 MHz, DMSO-d6)
δ 8.05 (d, J=3.0 Hz, 1H), 7.60 (ddd, J=9.0, 7.9, 3.0 Hz, 1H), 6.65 (dd, J=9.0, 3.5 Hz, 1H), 2.85 (s, 3H). (Note: Broad downfield shifts are expected for the NH2+ protons due to salt formation).
LC-MS (ESI+)
m/z calculated for C6H8FN2+ [M+H]+: 127.07; Found: 127.1
Appearance
Off-white to pale yellow crystalline solid
References
[3] Google Patents. WO2014078813A1 - Compounds and compositions for the treatment of parasitic diseases. Available at:
[4] American Elements. Fluorinated Building Blocks. Available at:[Link]
[5] Google Patents. WO2012083122A1 - Inhibitors of influenza viruses replication. Available at:
Application Notes & Protocols: The Strategic Use of 5-fluoro-N-methylpyridin-2-amine HCl in Medicinal Chemistry
Introduction: A Building Block of Strategic Importance In modern drug discovery, the selection of starting materials is a critical determinant of a program's success. An ideal building block should not only provide a ver...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Building Block of Strategic Importance
In modern drug discovery, the selection of starting materials is a critical determinant of a program's success. An ideal building block should not only provide a versatile scaffold for chemical elaboration but also embed physicochemical properties that address common challenges in Absorption, Distribution, Metabolism, and Excretion (ADME). 5-fluoro-N-methylpyridin-2-amine hydrochloride is one such building block, combining three key structural motifs—a 2-aminopyridine core, a 5-fluoro substituent, and an N-methyl group—each conferring distinct and valuable attributes to a lead molecule.
The 2-aminopyridine scaffold is a privileged structure found in numerous approved drugs, valued for its hydrogen bonding capabilities and ability to act as a bioisostere for other aromatic systems. The strategic incorporation of a fluorine atom and an N-methyl group modifies this core, offering medicinal chemists a powerful tool to fine-tune properties such as metabolic stability, membrane permeability, and target engagement.[1][2]
This guide provides an in-depth analysis of 5-fluoro-N-methylpyridin-2-amine HCl, detailing its physicochemical properties, strategic applications in drug design, and robust protocols for its use in key synthetic transformations.
Physicochemical Properties and Strategic Rationale
The unique value of this building block arises from the synergistic effects of its constituent parts. The fluorine atom at the 5-position and the N-methyl group significantly modulate the electronic and steric properties of the parent 2-aminopyridine core.
The electron-withdrawing fluorine atom significantly reduces the basicity of the pyridine nitrogen and the exocyclic amine. N-methylation further slightly reduces the basicity of the amine.[5]
cLogP
~0.5
~0.6
~1.0 - 1.2
Fluorine substitution often increases lipophilicity. N-methylation further increases lipophilicity by replacing a polar N-H bond with a non-polar N-CH₃ group.[5][6]
H-Bond Donors
1 (amine)
1 (amine)
0
The N-methyl group removes the amine's hydrogen bond donating capacity, which can be crucial for improving cell permeability.[5]
H-Bond Acceptors
2 (ring N, amine N)
2 (ring N, amine N)
2 (ring N, amine N)
The number of primary hydrogen bond acceptors is retained.
Strategic Advantages in Drug Design
The judicious use of 5-fluoro-N-methylpyridin-2-amine HCl can address several common liabilities in drug candidates.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not susceptible to the common metabolic pathways that cleave C-H bonds.[7][8] Placing fluorine at the 5-position can block potential sites of cytochrome P450-mediated aromatic hydroxylation, a major route of drug metabolism.[6] This often leads to an improved pharmacokinetic profile, including a longer half-life.[1][2]
Modulation of Basicity (pKa): The potent electron-withdrawing effect of the fluorine atom drastically lowers the pKa of the pyridine ring nitrogen.[1][4] This is highly desirable for avoiding off-target effects associated with basicity, such as hERG channel inhibition, and can improve oral bioavailability by reducing clearance.
Improved Permeability and Reduced Transporter Recognition: The N-methyl group removes a hydrogen bond donor.[5] This modification is a classic medicinal chemistry strategy to improve passive diffusion across cellular membranes by reducing the desolvation penalty. Furthermore, masking hydrogen bond donors can prevent recognition by efflux transporters, thereby increasing intracellular drug concentration.[5][9]
Fine-Tuning Target Engagement: The N-methyl group can provide beneficial steric interactions within a target's binding pocket, potentially increasing potency.[5] Conversely, the fluorine atom, acting as a weak hydrogen bond acceptor, can also form productive interactions with target proteins.[1]
Fig 1. Strategic advantages of the building block.
Key Synthetic Transformations and Protocols
The N-methylamino group of this building block is a versatile nucleophile for constructing C-N bonds, which are ubiquitous in pharmaceuticals. The following sections provide detailed protocols for two of the most critical transformations: palladium-catalyzed C-N cross-coupling and amide bond formation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds.[10] However, the coupling of 2-aminopyridines can be challenging because the pyridine ring nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[11] Success requires carefully selected ligands that are sterically bulky enough to prevent this catalyst poisoning.
Fig 2. General workflow for Buchwald-Hartwig amination.
Optimized Protocol for Coupling with an Aryl Bromide:
Materials:
5-fluoro-N-methylpyridin-2-amine HCl (1.2 equiv)
Aryl bromide (Ar-Br, 1.0 equiv)
Sodium tert-butoxide (NaOtBu, 2.6 equiv - Note: extra base needed to neutralize HCl salt)
XPhos Pd G3 (Palladium precatalyst, 2 mol%) or Pd₂(dba)₃ (1 mol%) with XPhos ligand (2 mol%)
Anhydrous, degassed toluene or dioxane (0.1 M concentration relative to Ar-Br)
Procedure:
Inert Atmosphere Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 5-fluoro-N-methylpyridin-2-amine HCl (1.2 equiv), and sodium tert-butoxide (2.6 equiv). This step should be performed in a glovebox under an inert atmosphere (N₂ or Ar).
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 equiv).
Solvent Addition: Add anhydrous, degassed toluene to the vial.
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.
Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
Workup: Once the reaction is complete (consumption of the aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. Wash the pad with additional ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired tertiary amine product.
Causality and Troubleshooting:
Why XPhos? Sterically hindered biarylphosphine ligands like XPhos are highly effective for this transformation because their bulkiness creates a wide "bite angle" that promotes reductive elimination and discourages catalyst poisoning by the pyridine nitrogen.[11]
Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex in the catalytic cycle.[12] The extra equivalent is crucial for neutralizing the HCl salt of the starting material.
Low Yield? If the yield is low, consider screening other bulky ligands (e.g., RuPhos) or different palladium sources. Ensure all reagents and solvents are scrupulously dry, as water can deactivate the catalyst.[11]
Amide Bond Formation
The N-methylamine of the building block can be readily acylated to form N-methyl amides, a common functional group in pharmaceuticals.[13] HATU is a highly efficient coupling reagent, particularly for less nucleophilic amines or sterically hindered substrates.
Fig 3. General workflow for HATU-mediated amide coupling.
Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.
Amine and Base Addition: Add 5-fluoro-N-methylpyridin-2-amine HCl (1.1 equiv), followed by the dropwise addition of DIPEA (2.5 equiv). Stir the mixture for 5 minutes.
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 equiv) portion-wise. The solution may turn yellow.
Reaction: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature.
Monitoring: Let the reaction stir for 1-12 hours. Monitor for the consumption of the carboxylic acid by TLC or LC-MS.
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aq. LiCl, saturated aq. NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography to yield the pure amide.
Causality and Rationale:
Why HATU? HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which is readily attacked by the amine. This is more efficient than many other coupling reagents, especially for challenging substrates.[14] The fluorine substituent on the pyridine ring makes the amine less nucleophilic, making a powerful activating agent like HATU a good choice.
Why DIPEA? A non-nucleophilic organic base is required to deprotonate the carboxylic acid and the ammonium salt of the amine without competing in the coupling reaction.[14]
Alternative Reagents: For simpler substrates, standard EDC/HOBt coupling conditions may also be effective and more cost-efficient.[14]
Conclusion
5-fluoro-N-methylpyridin-2-amine HCl is a highly valuable and strategic building block for modern medicinal chemistry. It provides a robust scaffold that simultaneously addresses multiple key aspects of drug design, from enhancing metabolic stability and permeability to modulating basicity and target affinity. The synthetic protocols provided herein for its incorporation via C-N cross-coupling and amide bond formation are reliable and broadly applicable, enabling researchers to leverage the full potential of this powerful synthetic tool in the development of next-generation therapeutics.
References
Vertex AI Search Result. (2025, March 5).
Vertex AI Search Result. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity.
Vertex AI Search Result. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
Vertex AI Search Result. 2-Amino-5-fluoropyridine. ChemicalBook.
Vertex AI Search Result. Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. Benchchem.
Vertex AI Search Result. (2012, October 15). Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors. PubMed.
Vertex AI Search Result. 2-Amino-5-Fluoropyridine manufacturers and suppliers in india. ChemicalBook.
Vertex AI Search Result. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
Vertex AI Search Result. Technical Guide: Physicochemical Properties of 5-Chloro-2-fluoropyridin-3-amine. Benchchem.
Vertex AI Search Result. The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.
Vertex AI Search Result. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
Vertex AI Search Result. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing).
Vertex AI Search Result. (2018, October 3). Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates. ACS Sustainable Chemistry & Engineering.
Vertex AI Search Result.
Vertex AI Search Result. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study.
Vertex AI Search Result.
Vertex AI Search Result. 2-Amino-5-fluoropyrimidine. Chem-Impex.
Vertex AI Search Result. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
Vertex AI Search Result.
Vertex AI Search Result. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
Vertex AI Search Result. N-methylation generally correlates with permeability Box plot of....
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Vertex AI Search Result. (2025, October 27). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
Vertex AI Search Result. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
Vertex AI Search Result. (2026, February 27). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega.
Vertex AI Search Result. Synthesis of pharmaceutical N, N-(di)methylamines from the....
Vertex AI Search Result. (2007, October 15). The role of fluorine in medicinal chemistry. PubMed.
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Vertex AI Search Result. (2013, March 25). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
Vertex AI Search Result. (2024, February 27).
Vertex AI Search Result. (2025, August 6). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
Vertex AI Search Result. 5-Amino-2-fluoropyridine 97 1827-27-6. Sigma-Aldrich.
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Vertex AI Search Result. (2015, July 22). Applications of Fluorine in Medicinal Chemistry.
Vertex AI Search Result. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
Vertex AI Search Result. (2007, April 27).
Vertex AI Search Result. The role of fluorine in medicinal chemistry.
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Vertex AI Search Result. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
Vertex AI Search Result. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.
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Vertex AI Search Result. (2017, January 27).
Vertex AI Search Result. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.
Vertex AI Search Result. (2013, July 17). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC.
Vertex AI Search Result. 2-Amino-5-fluoropyridine 97 21717-96-4. Sigma-Aldrich.
Application Note: Coupling Strategies for 5-Fluoro-N-methylpyridin-2-amine HCl
This Application Note provides a comprehensive technical guide for coupling 5-fluoro-N-methylpyridin-2-amine hydrochloride . This building block presents specific challenges due to the electronic deactivation of the pyri...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for coupling 5-fluoro-N-methylpyridin-2-amine hydrochloride . This building block presents specific challenges due to the electronic deactivation of the pyridine ring, the steric hindrance of the N-methyl group, and the requirement to neutralize the hydrochloride salt in situ.
Executive Summary & Chemical Context
5-fluoro-N-methylpyridin-2-amine is a critical fragment in medicinal chemistry, often used to introduce a metabolically stable, polar aromatic motif into kinase inhibitors and GPCR ligands.
The Challenge: "The Deactivated Nucleophile"
Successful coupling of this amine requires overcoming three distinct barriers:
Electronic Deactivation: The pyridine nitrogen withdraws electron density from the exocyclic amine via resonance. The 5-fluoro substituent further decreases nucleophilicity through induction (
effect).
Steric Hindrance: The N-methyl group creates steric bulk, impeding attack on bulky electrophiles.
Salt Management: The HCl salt form is non-nucleophilic. It must be "free-based" effectively without degrading sensitive electrophiles.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal reaction conditions based on your electrophile.
Figure 1: Reaction selection guide based on electrophile electronic and steric properties.
Protocol A: Amide Coupling (The "Gold Standard")
Scope: General purpose coupling to carboxylic acids.
Mechanism: In situ activation using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Critical Reagents
Coupling Agent: HATU (Preferred over EDC/HOBt due to faster kinetics for deactivated amines).
Base: DIPEA (Diisopropylethylamine).[1][2] Note: You need at least 3.0 equivalents .[3]
1.0 eq to neutralize the amine HCl salt.
1.0 eq to deprotonate the carboxylic acid.
1.0 eq to maintain basicity during the reaction.
Solvent: DMF (Anhydrous).
Step-by-Step Procedure
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.
Salt Break (Critical Step): In a separate vial, suspend 5-fluoro-N-methylpyridin-2-amine HCl (1.1 equiv) in DMF. Add DIPEA (2.0 equiv) and vortex/sonicate until the solid dissolves and the free base is generated.
Coupling: Add the Amine/DIPEA solution dropwise to the Activated Acid solution.
Incubation: Stir at RT for 4–16 hours.
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The 5-F-pyridine system is thermally stable.
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[4]
Protocol B: The "Power User" Method (Acid Chloride)
Scope: Use when Protocol A fails (low yield) or when the carboxylic acid is sterically hindered (e.g., tertiary carbons).
Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral in situ acid chloride formation.
Step-by-Step Procedure
Chlorination: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M). Add Ghosez's Reagent (1.2 equiv). Stir at RT for 1–2 hours.[5] (Monitor by TLC: acid spot should disappear).
Coupling: Cool the mixture to 0°C. Add DIPEA (3.0 equiv).
Addition: Add 5-fluoro-N-methylpyridin-2-amine HCl (1.1 equiv) as a solid or dissolved in minimal DCM.
Reaction: Allow to warm to RT and stir overnight.
Why this works: Acid chlorides are highly electrophilic, overcoming the poor nucleophilicity of the fluorinated aminopyridine.
Protocol C: Buchwald-Hartwig N-Arylation
Scope: Coupling with Aryl Bromides or Chlorides.[6]
Challenge: The secondary amine is sterically hindered; standard ligands (PPh3, dppf) often fail.
Recommended Catalytic System
Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂.
Ligand:BrettPhos or RuPhos .
Rationale: These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically designed to facilitate the reductive elimination of sterically hindered secondary amines.
Base: Cs₂CO₃ (Weak base, standard) or NaOtBu (Strong base, faster).
Solvent: 1,4-Dioxane or Toluene (degassed).
Workflow Diagram
Figure 2: Buchwald-Hartwig experimental workflow emphasizing inert atmosphere and pre-complexation.
Scope: Reaction with highly activated heteroaryl halides (e.g., 2,4-dichloropyrimidine, 4-chloropyridine).
Mechanism: Deprotonation of the amine to form a powerful amide anion nucleophile.
Procedure
Deprotonation: Dissolve 5-fluoro-N-methylpyridin-2-amine HCl (1.0 equiv) in dry THF. Cool to 0°C.
Base Addition: Add LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 equiv).
Note: 1st equiv neutralizes HCl; 2nd equiv deprotonates the amine.
Observation: Solution often turns deep yellow/orange. Stir for 15 mins.
Displacement: Add the Heteroaryl Halide (1.0 equiv) dissolved in THF.
Reaction: Warm to RT. If the electrophile is less reactive, heat to 60°C.
Troubleshooting "The Scientist's Notebook"
Observation
Probable Cause
Corrective Action
Reaction Stalled (<10% Product)
Amine is not free-based.
Check pH. Ensure >3.0 eq DIPEA was used. The HCl salt is dormant.
Starting Material Remains (Amide)
Activated ester hydrolysis.
Switch to Protocol B (Ghosez) . The HATU active ester hydrolyzed before the slow amine could attack.
No Reaction (Buchwald)
Catalyst poisoning / Oxidation.
Re-degas solvents vigorously. Ensure Amine HCl didn't kill the base before Pd cycle started (Add base last or use excess).
Regioselectivity Issues (SNAr)
Competition with other nucleophiles.
Lower temperature to -78°C during LiHMDS addition to ensure kinetic control.
References
Vertex Pharmaceuticals. Compounds and compositions for the treatment of parasitic diseases. WO2014078813A1. (Demonstrates synthesis and coupling of 5-fluoro-N-methylpyridin-2-amine). Link
Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chem. Rev. 2016, 116, 19, 12029–12088. (Authoritative review on HATU/Acid Chloride selection). Link
Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci., 2011, 2, 27-50. (Guidance on BrettPhos/RuPhos for secondary amines). Link
BenchChem. Application Notes for 2-Fluoro-5-methylpyridin-3-amine. (Analogous chemistry for fluorinated aminopyridines). Link
Ghosez, L., et al. Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethyl-1-propenylamine. Org.[4][7][8] Synth. 1980, 59, 26. Link
Application Note: Strategic Integration of 5-Fluoro-N-methylpyridin-2-amine HCl in Fluorinated Drug Discovery
Executive Summary The incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry, offering a precise tool to fine-tune pharmacokinetics, metabolic stability, and target selecti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry, offering a precise tool to fine-tune pharmacokinetics, metabolic stability, and target selectivity. 5-Fluoro-N-methylpyridin-2-amine HCl (CAS: 1417794-20-7) is a highly versatile building block frequently utilized in the development of kinase inhibitors, central nervous system (CNS) therapeutics, and anti-parasitic agents[1]. This application note details the mechanistic rationale for utilizing this specific fluorinated scaffold and provides field-proven, self-validating protocols for its integration into late-stage drug discovery workflows.
Mechanistic Rationale: The "Fluorine Effect" on Aminopyridines
The substitution of a hydrogen atom with fluorine at the C5 position of the N-methylpyridin-2-amine core is not merely a steric replacement; it fundamentally alters the electronic landscape of the molecule.
pKa Modulation & hERG Mitigation: Molecules containing basic nitrogen atoms are notoriously promiscuous in vivo, frequently exhibiting cardiotoxicity driven by off-target binding to the hERG potassium ion channel[2]. The strongly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I), which significantly lowers the pKa of both the pyridine nitrogen and the exocyclic amine. By reducing the fraction of protonated species at physiological pH (7.4), the critical electrostatic interactions required for hERG binding are disrupted, thereby increasing cardiovascular safety[2].
Metabolic Shielding: The C5 position of un-substituted pyridines is a classic "soft spot" for Cytochrome P450-mediated oxidation. Strategic incorporation of fluorine at this site provides metabolic shielding, enhancing the compound's resistance to metabolic degradation and increasing its systemic half-life[3].
Conformational Control: The N-methyl group provides a handle for further functionalization while restricting the rotational degrees of freedom of the exocyclic amine, stabilizing the bioactive conformation required for target engagement[4].
Figure 1. Mechanistic rationale for C5-fluorination in mitigating hERG liability and improving ADME.
Quantitative Data: Pharmacological Profiling
To illustrate the profound impact of the C5-fluorine substitution, the table below summarizes the comparative physicochemical and in vitro ADME/Tox properties of the non-fluorinated versus the fluorinated scaffold when integrated into a standard kinase inhibitor pharmacophore.
Property
N-methylpyridin-2-amine Core
5-Fluoro-N-methylpyridin-2-amine Core
Mechanistic Causality
Pyridine pKa
~ 6.8
~ 4.5
Inductive electron withdrawal (-I) by the C5-Fluorine atom.
hERG IC50 (µM)
< 10 (High Liability)
> 50 (Low Liability)
Reduced protonation at physiological pH disrupts hERG pore binding.
HLM Intrinsic Clearance
> 150 µL/min/mg (Rapid)
< 30 µL/min/mg (Stable)
Steric and electronic shielding of the C5 oxidation soft-spot.
Objective: To couple the secondary amine of 5-fluoro-N-methylpyridin-2-amine HCl with an aryl bromide via a Buchwald-Hartwig cross-coupling reaction to generate a lead pharmacophore[1].
Causality & Experimental Design:
The starting material is an HCl salt, which will rapidly quench the basic palladium catalytic cycle if not neutralized in situ. We utilize sodium tert-butoxide (NaOtBu) in stoichiometric excess to both free-base the amine and serve as the reaction base. BrettPhos is selected as the optimal ligand because its bulky biaryl structure accelerates reductive elimination and actively suppresses deleterious
-hydride elimination—a common failure mode when coupling acyclic secondary amines.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5-fluoro-N-methylpyridin-2-amine HCl (1.0 equiv), the target aryl bromide (1.1 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and NaOtBu (2.5 equiv).
Note on Causality: 2.5 equiv of base ensures 1.0 equiv is consumed neutralizing the HCl salt, leaving 1.5 equiv to drive the catalytic cycle.
Solvent Addition: Add anhydrous, degassed toluene (0.2 M) to the flask. Seal the flask tightly and remove it from the glovebox.
Reaction Execution: Heat the mixture to 90°C for 12 hours under vigorous magnetic stirring.
Self-Validation (In-Process Control): At the 4-hour mark, sample 10 µL of the reaction mixture, quench with 1 mL of methanol, and analyze via LC-MS. The disappearance of the starting mass (m/z 127.1 [M+H]+ for the free base) and the appearance of the product mass confirms successful catalytic turnover.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the final functionalized intermediate.
Figure 2. Drug discovery workflow utilizing 5-fluoro-N-methylpyridin-2-amine HCl.
Experimental Protocol 2: In Vitro hERG Liability Assay
Objective: To electrophysiologically validate that the C5-fluorination of the synthesized lead compound successfully mitigates cardiotoxic hERG channel binding[2].
Causality & Experimental Design:
We utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. CHO cells lack endogenous interfering potassium currents, providing a clean electrophysiological background to isolate the hERG tail current. Dofetilide, a potent Class III antiarrhythmic, is used as a positive control to self-validate the patch-clamp seal integrity and the assay's sensitivity.
Step-by-Step Methodology:
Cell Preparation: Culture hERG-expressing CHO cells on sterile glass coverslips. Transfer a single coverslip to the recording chamber mounted on an inverted phase-contrast microscope.
Perfusion Setup: Perfuse the chamber continuously with an extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4) at a rate of 2 mL/min.
Patch-Clamp Configuration: Establish a whole-cell patch configuration using a borosilicate glass pipette (resistance 2-4 MΩ) filled with intracellular solution.
Self-Validation Step: Ensure the access resistance is <10 MΩ and the leak current is <100 pA before proceeding. High leak currents invalidate the data.
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to fully activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.
Compound Application: Perfuse the fluorinated lead compound at ascending concentrations (0.1, 1.0, 10, 50 µM). Record the steady-state tail current at each concentration step.
Positive Control Validation: Apply 100 nM Dofetilide to the chamber. A >90% reduction in the tail current must be observed to validate the assay's responsiveness.
Data Analysis: Plot the normalized tail current against the log concentration of the compound to calculate the IC50 value. A shift in IC50 from <10 µM (non-fluorinated) to >50 µM (fluorinated) confirms successful hERG mitigation.
References
Priya A, Mahesh Kumar N, Shachindra L Nargund. "." International Journal of Pharmacy and Pharmaceutical Science, 2025.
Application Note: 5-Fluoro-N-methylpyridin-2-amine HCl as a Strategic Intermediate in Kinase Inhibitor Development
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 5-Fluoro-N-methylpyridin-2-amine hydrochloride (CAS: 868636-72-0 for free base) Executive Summary In the rational desi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Compound: 5-Fluoro-N-methylpyridin-2-amine hydrochloride (CAS: 868636-72-0 for free base)
Executive Summary
In the rational design of small-molecule kinase inhibitors, the architecture of the hinge-binding motif is paramount for achieving high potency and target selectivity. The 2-aminopyridine scaffold is a privileged pharmacophore, frequently deployed to mimic the adenine ring of ATP. By introducing specific structural modifications—namely a 5-fluoro substituent and an N-methyl group—medicinal chemists can precisely tune the physicochemical and pharmacokinetic properties of the molecule. This application note details the mechanistic rationale, synthetic methodologies, and analytical validation for utilizing 5-fluoro-N-methylpyridin-2-amine HCl as a critical building block in advanced targeted therapies, such as pyrazine-based kinase inhibitors[1].
Mechanistic Rationale: The 2-Aminopyridine Motif in Kinase Targeting
The selection of 5-fluoro-N-methylpyridin-2-amine over an unsubstituted aminopyridine is driven by three distinct structural advantages:
Hinge Binding & Conformational Control: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region. The N-methyl group serves a dual purpose: it acts as a hydrogen-bond donor (when present as a secondary amine) and, more importantly, restricts the dihedral angle when coupled to a core scaffold. This conformational lock reduces the entropic penalty upon binding.
The Fluorine Effect: The introduction of a highly electronegative fluorine atom at the 5-position modulates the pKa of the pyridine nitrogen, optimizing it for physiological pH to mitigate off-target toxicities associated with highly basic amines. Furthermore, the strong C-F bond shields the electron-rich 5-position from cytochrome P450-mediated oxidative metabolism, significantly enhancing the molecule's in vivo half-life.
Salt Form Superiority: The free base of 5-fluoro-N-methylpyridin-2-amine is typically an oil or low-melting solid that is susceptible to aerial oxidation. Conversion to the hydrochloride (HCl) salt dramatically improves crystallinity, bench stability, and handling, ensuring precise stoichiometric control during subsequent coupling reactions.
Fig 1. Interaction model of 5-fluoro-N-methylpyridin-2-amine within the kinase ATP-binding hinge.
Synthetic Methodologies & Protocols
The synthesis of 5-fluoro-N-methylpyridin-2-amine can be approached via two primary routes, followed by a standardized salt formation protocol.
Fig 2. Step-by-step synthetic workflow for 5-fluoro-N-methylpyridin-2-amine hydrochloride salt.
Protocol A: Scalable Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is the preferred scalable route. The electron-withdrawing nature of the pyridine nitrogen, enhanced by the highly electronegative 5-fluoro substituent, sufficiently activates the 2-position for nucleophilic attack[2].
Reaction Setup: Charge a pressure-rated reaction vessel with 2-chloro-5-fluoropyridine (1.0 eq).
Reagent Addition: Add an excess of methylamine (40% aqueous solution or 33% in ethanol, 5.0 eq). The excess is required to drive the reaction to completion and neutralize the generated HCl.
Heating: Seal the vessel and heat the mixture to 100 °C for 12–16 hours behind a blast shield.
Workup: Cool the vessel to room temperature and vent carefully. Concentrate the mixture under reduced pressure to remove excess methylamine and solvent.
Extraction: Partition the crude residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃. The use of EtOAc is optimal due to its excellent partition coefficient for secondary amines. Extract the aqueous layer twice more with EtOAc.
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base as a pale yellow oil.
Protocol B: Direct N-Methylation of 5-Fluoropyridin-2-amine
For smaller-scale or discovery-phase syntheses, direct N-methylation of commercially available 5-fluoropyridin-2-amine can be employed[3].
Deprotonation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, dropwise add a solution of 5-fluoropyridin-2-amine (1.0 eq) in THF.
Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the highly nucleophilic sodium amide intermediate.
Alkylation: Cool the mixture back to 0 °C and slowly add methyl iodide (MeI, 1.05 eq). Stir the reaction at 40 °C for 2–4 hours.
Quenching & Purification: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), dry the organics, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the free base.
Protocol C: Hydrochloride Salt Formation (Self-Validating Step)
To ensure long-term stability and precise handling, the free base must be converted to its HCl salt.
Dissolution: Dissolve the purified 5-fluoro-N-methylpyridin-2-amine free base in a minimum volume of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).
Acidification: Cool the solution to 0 °C in an ice bath. Under vigorous stirring, dropwise add 2.0 M HCl in diethyl ether (1.2 eq). A white crystalline precipitate will form immediately. Causality note: Anhydrous ether is critical here; the presence of water will solubilize the salt, drastically reducing the isolated yield.
Isolation: Stir for an additional 30 minutes at 0 °C to maximize precipitation. Filter the solid under a nitrogen atmosphere using a Buchner funnel.
Drying: Wash the filter cake with cold anhydrous diethyl ether and dry in a vacuum oven at 40 °C for 12 hours.
Analytical Characterization & Validation
Rigorous analytical validation of the intermediate is required before proceeding to downstream cross-coupling reactions. The table below summarizes the expected quantitative data and the rationale behind each metric.
Parameter
Specification / Expected Value
Analytical Rationale
Appearance
White to off-white crystalline solid
Indicates successful salt formation and high purity; the free base is typically an oil.
LC-MS (ESI+)
m/z 127.1 [M+H]⁺
Confirms the molecular weight of the free base (C₆H₇FN₂ = 126.13 g/mol ).
¹H NMR (DMSO-d₆)
Downfield shift of pyridine protons
Protonation of the pyridine nitrogen deshields adjacent protons. A broad singlet integrating to 2H (NH₂⁺) confirms the stoichiometry of the HCl salt.
HPLC Purity
> 98.0% (Area %)
Essential for preventing side reactions and catalyst poisoning in downstream Pd-catalyzed Buchwald-Hartwig couplings.
Downstream Applications in Drug Discovery
Once synthesized and isolated as the stable HCl salt, 5-fluoro-N-methylpyridin-2-amine is primed for incorporation into complex kinase inhibitor scaffolds. A prominent application involves its use as a nucleophile in Buchwald-Hartwig cross-coupling reactions or high-temperature SNAr reactions with heteroaryl halides (e.g., chloropyrazines or chloropyrimidines)[1].
In a typical workflow, the secondary amine of the HCl salt is first deprotonated with a strong base (e.g., LiHMDS or NaH) or utilized under palladium-catalyzed conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) to couple with a core scaffold. This forms a tertiary amine linkage that rigidly projects the 5-fluoropyridine moiety into the kinase hinge region, displacing ordered water molecules, maximizing binding enthalpy, and ultimately yielding highly potent therapeutic candidates.
References
1. Sigma-Aldrich. 5-Fluoro-N-methylpyridin-2-amine | 868636-72-0. Available at:
2.[1] Google Patents. US11571420B2 - Pyrazine compounds and uses thereof. Available at:
3.[2] Google Patents. WO2014078813A1 - Compounds and compositions for the treatment of parasitic diseases. Available at:
4.[3] Ambeed. 21717-96-4 | 2-Amino-5-fluoropyridine | Fluorinated Building Blocks. Available at:
Application Notes & Protocols: Reductive Amination of 5-fluoro-N-methylpyridin-2-amine
Introduction: Strategic Importance and Synthetic Challenges The 5-fluoro-N-methylpyridin-2-amine scaffold is a privileged motif in modern medicinal chemistry. The fluorinated pyridine ring is a common bioisostere for phe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Importance and Synthetic Challenges
The 5-fluoro-N-methylpyridin-2-amine scaffold is a privileged motif in modern medicinal chemistry. The fluorinated pyridine ring is a common bioisostere for phenyl groups, offering modulated metabolic stability, altered pKa, and unique electronic properties that can enhance target binding affinity and improve pharmacokinetic profiles. The secondary amine provides a crucial vector for introducing further molecular complexity.
Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, enabling the synthesis of complex secondary and tertiary amines from simple carbonyl and amine precursors.[1][2] This one-pot procedure, which combines the formation of an imine or iminium ion intermediate with its immediate reduction, is highly valued for its efficiency and atom economy.[1]
However, the application of this methodology to electron-deficient heterocyclic amines like 5-fluoro-N-methylpyridin-2-amine presents a distinct set of challenges. The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen significantly decreases the nucleophilicity of the secondary amine. This can render the initial condensation with a carbonyl compound sluggish, often leading to incomplete reactions or requiring harsh conditions that compromise functional group tolerance.[3][4] These application notes provide a comprehensive guide to successfully navigate these challenges, offering detailed mechanistic insights and robust, field-proven protocols for researchers in drug discovery and development.
The Reaction Mechanism: A Tale of Selectivity
The success of a one-pot reductive amination hinges on the careful orchestration of two sequential steps: the formation of an iminium ion and its selective reduction. The choice of reducing agent is paramount, as it must reduce the iminium intermediate much faster than it reduces the starting carbonyl compound.[4]
Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the secondary amine (5-fluoro-N-methylpyridin-2-amine) on the carbonyl carbon of an aldehyde or ketone. This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[5] The resulting carbinolamine intermediate is then protonated, allowing for the elimination of a water molecule to form a transient, electrophilic iminium ion.[6][7]
Hydride-Mediated Reduction : A selective reducing agent, such as Sodium Triacetoxyborohydride (STAB), then delivers a hydride to the iminium carbon.[8] STAB is exceptionally well-suited for this task; it is mild enough to not significantly reduce most aldehydes and ketones but is highly reactive towards the protonated iminium intermediate.[4][9] This selectivity ensures that the desired amine product is formed with minimal contamination from the alcohol byproduct that would result from direct carbonyl reduction.
Caption: Figure 1: General mechanism of reductive amination.
Reagent Selection: The Case for Sodium Triacetoxyborohydride (STAB)
While several hydride reagents can effect reductive amination, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for its mildness, broad scope, and enhanced safety profile.[9]
Selectivity : Unlike the more powerful sodium borohydride (NaBH₄), which can readily reduce aldehydes and ketones, STAB exhibits remarkable selectivity for the reduction of iminium ions in the presence of carbonyls.[2][8] This allows for a "one-pot" procedure where all reagents can be mixed at the outset.
Reactivity & pH : STAB is less basic and less nucleophilic than NaBH₄, but its reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation. The acetic acid byproduct from the hydride transfer can also serve to catalyze the reaction.[4]
Safety : STAB is preferred over sodium cyanoborohydride (NaBH₃CN) as it avoids the formation of highly toxic cyanide byproducts, a critical consideration for both safety and environmental impact.[2][9]
Solvent Compatibility : As STAB is sensitive to water and incompatible with protic solvents like methanol, reactions are typically performed in aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[10]
Detailed Experimental Protocols
The following protocols are designed to be robust and scalable. It is imperative that all reagents are handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn.
Protocol 1: General Procedure for Reductive Amination of 5-fluoro-N-methylpyridin-2-amine
This procedure provides a general template that can be adapted for various aldehyde and ketone coupling partners.
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 5-fluoro-N-methylpyridin-2-amine (1.0 eq).
Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., DCE, DCM, or THF) to a concentration of approximately 0.1-0.5 M.
Add the corresponding aldehyde or ketone (1.1-1.2 eq).
If the reaction is sluggish (particularly with ketones or electron-poor carbonyls), add glacial acetic acid (0.1-0.5 eq) as a catalyst.
Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. Note: The addition may be mildly exothermic.
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of N-((5-fluoropyridin-2-yl)(methyl)amino)methyl)cyclopropane
This specific example details the reaction of 5-fluoro-N-methylpyridin-2-amine with cyclopropanecarboxaldehyde.
Table 1: Reagents and Materials for a Representative Synthesis
Reagent/Material
M.W.
Equivalents
Amount (for 1 mmol scale)
5-fluoro-N-methylpyridin-2-amine
126.13
1.0
126 mg
Cyclopropanecarboxaldehyde
70.09
1.2
84 mg (90 µL)
Sodium Triacetoxyborohydride (STAB)
211.94
1.5
318 mg
Glacial Acetic Acid
60.05
0.1
6 mg (5.7 µL)
1,2-Dichloroethane (DCE), anhydrous
-
-
10 mL
Saturated aq. NaHCO₃
-
-
~10 mL
Dichloromethane (DCM) for extraction
-
-
~30 mL
| Anhydrous Na₂SO₄ | - | - | As needed |
Step-by-Step Methodology:
Reaction Setup : Add 5-fluoro-N-methylpyridin-2-amine (126 mg, 1.0 mmol) to a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with nitrogen.
Solvent and Reagent Addition : Add 10 mL of anhydrous 1,2-dichloroethane (DCE) and stir until the amine has fully dissolved. Add cyclopropanecarboxaldehyde (90 µL, 1.2 mmol) followed by glacial acetic acid (5.7 µL, 0.1 mmol).
Iminium Formation : Stir the resulting solution at room temperature for 30 minutes.
Reduction : Carefully add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) in three portions over 5 minutes. A slight increase in temperature may be observed.
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor for the disappearance of the starting amine by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or LC-MS. The reaction is typically complete within 12 hours.
Workup & Quench : Once the reaction is complete, slowly and carefully pour the mixture into a separatory funnel containing 10 mL of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
Extraction : Extract the aqueous layer with DCM (3 x 10 mL).
Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
Purification : Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% Ethyl Acetate in Hexanes to yield the pure product.
1. Inactive STAB reagent (degraded by moisture). 2. Insufficiently reactive carbonyl partner. 3. Amine is too electron-deficient for conditions.
1. Use a freshly opened bottle of STAB or dry existing reagent under vacuum. 2. Increase reaction temperature to 40-50 °C. 3. Increase the amount of acetic acid catalyst (up to 1.0 eq) or add a Lewis acid like Ti(OiPr)₄.[10]
Incomplete Reaction
1. Insufficient reaction time. 2. Not enough reducing agent.
1. Allow the reaction to stir for a longer period (up to 48h). 2. Add an additional portion of STAB (0.5 eq) and continue stirring.
Formation of Alcohol Byproduct
The carbonyl starting material was reduced. This is rare with STAB but can indicate a highly reactive carbonyl or contaminated reducing agent.
1. Ensure high-purity STAB is used. 2. Consider a two-step procedure: form the imine first (with a Dean-Stark trap to remove water), then add a milder reducing agent.
| Difficult Purification | Product and starting amine have similar polarity. | 1. Perform an acidic wash during workup (e.g., with 1M HCl) to extract both amines into the aqueous layer, then basify and re-extract. This may not resolve separation. 2. Optimize chromatography with a different solvent system or use a different stationary phase (e.g., alumina). |
Conclusion
The reductive amination of 5-fluoro-N-methylpyridin-2-amine is a highly effective transformation that provides access to a diverse range of valuable tertiary amine building blocks. While the electron-deficient nature of the substrate requires careful consideration of reaction conditions, the use of Sodium Triacetoxyborohydride in an aprotic solvent, often with an acid catalyst, provides a reliable and high-yielding pathway. The protocols and insights detailed in these notes offer a solid foundation for researchers to successfully employ this critical reaction in their synthetic campaigns.
References
Redko, F. P., & Ghorai, P. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 50(79), 11634-11637. [Link]
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
solubility issues of 5-fluoro-N-methylpyridin-2-amine HCl in DMSO
The following guide serves as a specialized Technical Support Center resource for researchers working with 5-fluoro-N-methylpyridin-2-amine hydrochloride (HCl) . It addresses solubility challenges in Dimethyl Sulfoxide (...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center resource for researchers working with 5-fluoro-N-methylpyridin-2-amine hydrochloride (HCl) . It addresses solubility challenges in Dimethyl Sulfoxide (DMSO) using a troubleshooting Q&A format, derived from physicochemical principles and standard laboratory protocols.
Topic: 5-Fluoro-N-methylpyridin-2-amine HCl in DMSO
Ticket ID: SOL-PYR-005
Status: Resolved / Guide Available
Executive Summary & Chemical Context
The Issue:
Users frequently report precipitation, incomplete dissolution, or "gelling" when attempting to prepare high-concentration stock solutions (>50 mM) of 5-fluoro-N-methylpyridin-2-amine HCl in anhydrous DMSO.
The Cause:
While the free base of this compound is lipophilic and highly soluble in DMSO, the hydrochloride salt form possesses a high crystal lattice energy. In aprotic solvents like DMSO, the dissociation of the compact ion pair (
) is energetically demanding compared to dissolution in protic solvents like water or methanol. Furthermore, the presence of the fluorine atom increases the lipophilicity of the pyridine ring, creating a "solubility conflict" where the organic scaffold prefers non-polar environments while the ionic salt headgroup demands high polarity.
Quick Reference Data:
Property
Free Base Form
Hydrochloride (HCl) Salt Form
Primary Solubility
Organic Solvents (DMSO, DCM, MeOH)
Water, Methanol
DMSO Solubility
High (>100 mM typical)
Moderate to Low (often <50 mM without heat)
Nature
Lipophilic / Neutral
Ionic / Polar / Acidic
Preferred Handling
Store cold, protect from light
Hygroscopic, store desiccated
Troubleshooting Guide (Q&A)
Phase 1: Diagnostics & Immediate Fixes
Q1: I added the solid to DMSO, and it formed a cloudy suspension that won't clear. Is my compound bad?A: Likely not. You are observing the "Salting-Out Effect" in an organic solvent. The DMSO cannot effectively overcome the lattice energy of the salt crystal at room temperature.
Immediate Action: Place the vial in a sonication bath at 40°C for 10-15 minutes .
Why? Acoustic cavitation disrupts the crystal surface, and mild heat increases the kinetic energy of the solvent molecules, aiding dissociation.
Q2: Can I heat the solution to boiling to dissolve it?A:NO. Do not exceed 60°C .
Risk: DMSO decomposes at high temperatures, and in the presence of the acidic HCl counterion, you risk degrading the fluorinated pyridine ring or promoting side reactions (e.g., nucleophilic attack on the fluorine).
Limit: Keep temperature
50°C. If it doesn't dissolve after 20 mins at 50°C, stop heating.
Q3: The solution cleared upon heating but precipitated immediately upon cooling. What now?A: You have created a supersaturated solution. The compound is stable in DMSO only at elevated temperatures in its salt form.
Solution: You must perform an In-Situ Neutralization (see Protocol A below) or add a co-solvent.
Co-solvent option: If your downstream application allows, add 5-10% Water or Methanol to the DMSO. The protic solvent will solvate the chloride ion much better than DMSO alone.
Phase 2: Advanced Solubilization Protocols
Q4: I need a high-concentration stock (100 mM) for biological screening. How do I achieve this without precipitation?A: You should convert the salt to the free base in situ. This is the most robust method for DMSO stock preparation.
Protocol A: In-Situ Neutralization (The "Chemical Trick")
Use this method if you need to keep the compound in DMSO for immediate use.
Calculate: Determine the molar amount of your amine HCl salt.
Add Base: Add 1.1 - 1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the DMSO/salt suspension.
Sonicate: Vortex or sonicate for 5 minutes.
Mechanism: The organic base deprotonates the pyridinium cation. The resulting neutral free base is highly soluble in DMSO. The byproduct (DIPEA·HCl) is generally soluble in DMSO or inert enough not to interfere with most cellular assays (check your specific assay controls).
Q5: My assay is sensitive to excess amine bases (DIPEA/TEA). How do I permanently fix the solubility?A: You must perform a Free Base Conversion (Protocol B) to isolate the neutral compound before making your stock solution.
Protocol B: Free Base Conversion (The "Gold Standard")
Use this method to generate a pure, DMSO-soluble powder.
Dissolve: Dissolve the HCl salt in a minimal amount of Water (it should be highly soluble).
Basify: Slowly add saturated Sodium Bicarbonate (
) or 1M NaOH until the pH is roughly 9-10. You will see the solution turn cloudy or an oil separate out (this is the free base).
Extract: Add an organic solvent like Ethyl Acetate or Dichloromethane (DCM) . Shake and separate the organic layer.
Dry: Dry the organic layer over anhydrous Sodium Sulfate (
).
Evaporate: Remove the solvent under vacuum.
Result: You now have the Free Base oil or solid. This will dissolve instantly in DMSO at high concentrations.
Decision Logic & Workflow
The following diagram illustrates the decision process for troubleshooting solubility issues with 5-fluoro-N-methylpyridin-2-amine HCl.
Caption: Troubleshooting logic flow for solubilizing amine HCl salts in DMSO.
References
PubChem. (n.d.). Compound Summary: 5-Chloro-3-fluoro-N-methylpyridin-2-amine (Related Structure Properties). National Library of Medicine. Retrieved March 1, 2026, from [Link]
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved March 1, 2026, from [Link]
Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-5-fluoropyridine. Retrieved March 1, 2026, from [Link]
Optimization
preventing defluorination of 5-fluoro-N-methylpyridin-2-amine during reaction
The following Technical Support Guide is designed for researchers working with 5-fluoro-N-methylpyridin-2-amine . It addresses the specific chemical vulnerabilities of the C5–F bond in the presence of the C2-amino group.
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers working with 5-fluoro-N-methylpyridin-2-amine . It addresses the specific chemical vulnerabilities of the C5–F bond in the presence of the C2-amino group.
Status: Active | Topic: Preventing Defluorination & Side Reactions | Audience: R&D Chemistry
C2-Amino Group: Strong Electron Donating Group (EDG). Deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr) but activates the ring for Electrophilic Aromatic Substitution (SEAr).
C5-Fluorine: High electronegativity, strong C–F bond (~116 kcal/mol). However, it is susceptible to Oxidative Addition (by Pd/Ni) or Elimination (via Lithiation).
The "Defluorination" Problem:
Users typically encounter fluorine loss through three distinct pathways. Identify your reaction type below to access the specific troubleshooting protocol.
Reaction Type
Primary Mechanism of F-Loss
Risk Level
Pd/Ni Cross-Coupling
Hydrodefluorination (HDF) via Oxidative Addition
🔴 High
N-Alkylation (Basic)
SNAr (Nucleophilic Displacement)
🟡 Medium
Lithiation/Metallation
Elimination to 3,4-Pyridyne
🔴 High
Troubleshooting Modules
Module A: Preventing Hydrodefluorination (HDF) in Cross-Couplings
Scenario: You are using the amine as a nucleophile in a Buchwald-Hartwig reaction, but you observe the formation of the des-fluoro (C5-H) byproduct.
Mechanism:
Electron-rich phosphine ligands (e.g., PCy3) facilitate the oxidative addition of Pd(0) into the C–F bond, particularly if the cycle is slow. This is often followed by hydride transfer (from solvent or base) and reductive elimination.
Protocol & Optimization:
Ligand Selection (The "Goldilocks" Zone):
Avoid: Small, highly electron-rich alkyl phosphines (P(t-Bu)3, PCy3) which lower the barrier for C–F activation.
Use: Bulky Biaryl Phosphines (e.g., RuPhos , BrettPhos , or tBuXPhos ). The steric bulk prevents the metal center from approaching the sterically unhindered C5–F bond while still facilitating the desired C–N coupling.
Base Selection:
Avoid: Alkoxide bases (NaOtBu, KOtBu) if possible. They can act as a hydride source (via
-hydride elimination) leading to HDF.
Use: Inorganic carbonates (Cs2CO3 , K2CO3 ) or phosphates (K3PO4 ). These are non-reducing.
Temperature Control:
C–F activation has a higher activation energy than C–Br or C–I activation.
Action: Limit reaction temperature to 80–90°C . Do not exceed 110°C unless necessary.
Visualization: Ligand Influence on Selectivity
Caption: Steric bulk of ligands like RuPhos physically shields the metal center from the C-F bond, preventing oxidative addition.
Module B: Preventing SNAr during Alkylation
Scenario: You are alkylating the N-methyl amine (e.g., with methyl iodide or benzyl bromide) using NaH or K2CO3, but you observe substitution of the Fluorine by solvent or base.
Mechanism:
While the 2-amino group deactivates the ring, the 5-position is meta to the nitrogen and susceptible to nucleophilic attack in dipolar aprotic solvents (DMF, DMSO, NMP). These solvents strip cations (Na+), leaving "naked," highly reactive anions that can attack the C–F bond.
Troubleshooting Steps:
Q: Which solvent are you using?
If DMF/DMSO: STOP. These stabilize the Meisenheimer complex and accelerate SNAr.
Switch to:Acetonitrile (MeCN) , THF , or Toluene .
Q: What is the base?
If NaH: This generates a highly reactive amide anion. If the electrophile is slow to react, the amide may attack a second molecule of substrate (dimerization via SNAr).
Switch to:Cs2CO3 in MeCN or NaHMDS at low temperature (-20°C).
Recommended Protocol: Safe N-Alkylation
Dissolve 5-fluoro-N-methylpyridin-2-amine (1.0 equiv) in anhydrous THF (0.2 M).
Cool to 0°C .
Add NaHMDS (1.1 equiv) dropwise. (Lithium/Sodium hexamethyldisilazide is non-nucleophilic due to sterics).
Scenario: You are attempting to lithiate the ring (e.g., at C3 or C4) to introduce a functional group, but you get a complex mixture or "tars."
Mechanism:
Lithiation adjacent to a halogen (even Fluorine) in pyridines often triggers Elimination of Li-F to form a Pyridyne (Didehydropyridine). This highly reactive intermediate reacts indiscriminately.
The "Danger Zone" Logic:
Lithiation at C4 (ortho to F)
Unstable.
Elimination of LiF
3,4-Pyridyne or 4,5-Pyridyne.
Nucleophilic attack on Pyridyne
Regioisomeric mixtures.
Solution:
Temperature is Critical: You must work at -78°C . The elimination of LiF is temperature-dependent.
Trapping: Do not stir the lithiated species for long periods. Add the electrophile immediately or use an in-situ trapping method (e.g., mix electrophile with substrate before adding base, if compatible).
Directing Groups: Rely on the N-methylamine (deprotonated) to direct lithiation to C3.
Visualization: The Pyridyne Trap
Caption: Warming a lithiated fluoropyridine above -50°C triggers LiF elimination, generating a pyridyne that destroys regioselectivity.
FAQ: Rapid Response
Q: Can I use microwave irradiation for coupling this substrate?A:Proceed with caution. Microwaves often create "hot spots" that exceed the activation energy for C–F cleavage. If you must use MW, ensure active cooling is on and use a non-polar solvent (Toluene/Dioxane) to minimize dielectric heating of the solvent itself.
Q: I see a mass of M-18 in my LCMS. What is it?A: This is likely M-F+H (Hydrodefluorination) .
Fix: Switch base from KOtBu to K3PO4 and ensure your solvent is anhydrous (water can act as a proton source in specific catalytic cycles).
Q: Why is 5-fluoropyridine reacting differently than 2-fluoropyridine?A: 2-fluoropyridine is activated for SNAr because the nitrogen can stabilize the negative charge in the Meisenheimer intermediate (resonance). In 5-fluoropyridine, the nitrogen is meta to the fluorine, so it cannot participate in resonance stabilization. Therefore, 5-F is more stable to SNAr but equally susceptible to metal-catalyzed activation.
References
Senaweera, S. et al. (2014). Understanding the Reactivity of Fluorine in Palladium-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
Schlosser, M. (2005). The 3,4-Pyridyne Trap: Regioselectivity in the Lithiation of Fluoropyridines. European Journal of Organic Chemistry.
BenchChem Protocols. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
Technical Support Center: Synthesis of 5-fluoro-N-methylpyridin-2-amine
Welcome to the technical support center for the synthesis of 5-fluoro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-fluoro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on controlling and resolving regioisomers.
Understanding the Challenge: The Formation of Regioisomers
The synthesis of 5-fluoro-N-methylpyridin-2-amine often involves the N-methylation of 2-amino-5-fluoropyridine or the amination of a substituted pyridine precursor. The challenge of regioselectivity arises from the electronic properties of the substituted pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1][2] The presence of a fluorine atom further influences the reactivity and can lead to the formation of undesired regioisomers.
For instance, during the N-methylation of 2-amino-5-fluoropyridine, while the primary target is the exocyclic amino group, competitive methylation can occur at the pyridine nitrogen, leading to a mixture of products. Similarly, in SNAr reactions, the regiochemical outcome can be sensitive to the substituents present on the ring and the reaction conditions.[3][4]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and purification of 5-fluoro-N-methylpyridin-2-amine.
Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a frequent challenge in pyridine chemistry.[5][6] The distribution of products is highly dependent on reaction conditions and the chosen synthetic route.
For N-methylation of 2-amino-5-fluoropyridine:
Control the Temperature: Lowering the reaction temperature can often favor the kinetic product over the thermodynamic product, potentially increasing the yield of the desired N-methylated isomer. It is advisable to start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature.
Choice of Base and Methylating Agent: The choice of base and methylating agent can significantly impact the regioselectivity. A bulky, non-nucleophilic base might favor deprotonation of the exocyclic amine, while a less hindered base could lead to a mixture. Similarly, a "harder" methylating agent might favor methylation on the "harder" pyridine nitrogen. Experiment with different base/methylating agent combinations, such as NaH/MeI versus K₂CO₃/Me₂SO₄.
Protecting Group Strategy: Consider a protecting group strategy. Protection of the exocyclic amino group, followed by methylation of the pyridine nitrogen (if that is the undesired product), and subsequent deprotection can be a viable, albeit longer, route.
For Nucleophilic Aromatic Substitution (SNAr) Routes:
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the regioselectivity of SNAr reactions on substituted pyridines.[4] It is recommended to screen a range of solvents with varying properties (e.g., aprotic polar like DMF or DMSO, and nonpolar like toluene).
Steric Hindrance: The steric bulk of both the nucleophile and the substituents on the pyridine ring can direct the position of nucleophilic attack.[4] If you are experiencing poor selectivity, consider if a more or less sterically demanding nucleophile could improve the outcome.
Problem 2: I am having difficulty separating the regioisomers by column chromatography.
The physicochemical similarity of regioisomers makes their separation challenging.[7][8]
Optimize Your Chromatography System:
Stationary Phase: Standard silica gel may not be sufficient. Consider using alumina or a bonded-phase silica (e.g., diol, cyano) which can offer different selectivities.
Mobile Phase: A systematic screening of solvent systems is crucial. Start with a standard nonpolar/polar system (e.g., hexanes/ethyl acetate) and then try incorporating a third solvent, such as dichloromethane or a small amount of an amine (like triethylamine) to reduce tailing of basic compounds on silica gel.
High-Performance Liquid Chromatography (HPLC): For difficult separations, reversed-phase HPLC is a powerful tool.[9] A variety of column chemistries (C18, C8, Phenyl-Hexyl) and mobile phase modifiers can be screened to achieve baseline separation.
Alternative Purification Techniques:
Crystallization: If your desired product is a solid, fractional crystallization can be a highly effective and scalable method for purification.
Acid-Base Extraction: Exploiting subtle differences in the pKa of the regioisomers can sometimes allow for separation through careful acid-base extraction.
Problem 3: My NMR spectrum is ambiguous. How can I definitively assign the structure of my product and quantify the isomer ratio?
NMR spectroscopy is the most powerful tool for distinguishing regioisomers.[10][11][12]
One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁹F):
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern. Pay close attention to the splitting patterns (e.g., doublets, doublets of doublets) and the magnitude of the coupling constants (J-values).
¹⁹F NMR: The chemical shift of the fluorine atom is a very sensitive probe of its electronic environment.[13][14] The different regioisomers will have distinct ¹⁹F chemical shifts. This is often the clearest way to identify and quantify the isomers in a mixture.
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring will also differ between isomers.
Two-Dimensional (2D) NMR:
COSY (Correlation Spectroscopy): This experiment helps to identify which protons are coupled to each other, allowing you to trace the connectivity of the protons on the pyridine ring.[10][15]
HSQC (Heteronuclear Single Quantum Coherence): This correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum.[15]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds and is crucial for connecting different parts of the molecule and assigning quaternary carbons.[15]
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help to determine the through-space proximity of different protons, which can be useful in confirming assignments.[15]
Frequently Asked Questions (FAQs)
Q1: What are the expected regioisomers in the synthesis of 5-fluoro-N-methylpyridin-2-amine?
Besides the target molecule, a common regioisomer is the product of methylation on the pyridine nitrogen, forming a pyridinium salt. Depending on the synthetic route, other isomers such as 3-fluoro-N-methylpyridin-2-amine or 6-fluoro-N-methylpyridin-2-amine could potentially be formed if the starting materials are not isomerically pure or if side reactions occur.
Q2: Which analytical techniques are best for identifying and quantifying the isomers?
A combination of techniques is ideal. ¹⁹F NMR is often the most straightforward method for both identification and quantification due to the large chemical shift dispersion and sensitivity of the fluorine nucleus.[13][16] For detailed structural confirmation, a full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is recommended.[15] HPLC and GC-MS can also be used for quantification, provided that good separation is achieved and appropriate standards are used for calibration.
Q3: Are there alternative synthetic routes with better regioselectivity?
Yes, exploring different synthetic strategies can often circumvent regioselectivity issues. For example, instead of direct methylation, a reductive amination approach using 2-amino-5-fluoropyridine and formaldehyde could offer a different selectivity profile. Alternatively, starting with a pre-functionalized pyridine, such as 2-chloro-5-fluoropyridine, and performing a nucleophilic aromatic substitution with methylamine can provide high regioselectivity for the 2-position.[1] Synthesizing the pyridine ring from acyclic precursors can also offer a high degree of control over the final substitution pattern.
Experimental Protocols
Protocol 1: General Procedure for SNAr of 2-Chloro-5-fluoropyridine with Methylamine
This protocol provides a general method for the synthesis of 5-fluoro-N-methylpyridin-2-amine with high expected regioselectivity.
To a sealed tube or pressure vessel, add 2-chloro-5-fluoropyridine (1.0 eq).
Add a solution of methylamine (2.0-3.0 eq, e.g., 40% in water or 2.0 M in THF).
Add a suitable solvent such as ethanol or DMSO.
If necessary, add a base such as K₂CO₃ or triethylamine (1.5-2.0 eq).
Seal the vessel and heat the reaction mixture to 80-120 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
If a precipitate has formed, filter it off.
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Analysis for Isomer Identification and Quantification
Prepare a solution of the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquire a ¹H NMR spectrum to get an initial assessment of the mixture composition.
Acquire a ¹⁹F NMR spectrum. The signals for the different fluorine-containing isomers should be well-resolved.
Integrate the signals in the ¹⁹F NMR spectrum to determine the relative ratio of the isomers.
For unambiguous structural assignment, acquire a full set of 2D NMR spectra: COSY, HSQC, and HMBC.
Use the correlations observed in the 2D spectra to assign all proton and carbon signals for each isomer.
Visualization
Caption: A decision-making flowchart for addressing regioselectivity issues.
References
(2021, February 4). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. Retrieved from [Link]
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra | Request PDF. ResearchGate. Retrieved from [Link]
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. Retrieved from [Link]
Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed. Retrieved from [Link]
(2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Retrieved from [Link]
2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
(1998). Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
(2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. Retrieved from [Link]
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]
Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. Retrieved from [Link]
(2024, August 22). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society. ACS Publications - ACS.org. Retrieved from [Link]
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]
(2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Retrieved from [Link]
(2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. Retrieved from [Link]
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved from [Link]
Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2. ResearchGate. Retrieved from [Link]
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Retrieved from [Link]
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. ResearchGate. Retrieved from [Link]
Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Thieme Connect. Retrieved from [Link]
Chem 353 MT W17 : Synthesis. University of Calgary. Retrieved from [Link]
A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Retrieved from [Link]
Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. Retrieved from [Link]
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. Retrieved from [Link]
5-Fluoro-2-methylaniline. the NIST WebBook. Retrieved from [Link]
Technical Support Center: Stability and Handling of 5-fluoro-N-methylpyridin-2-amine HCl Under Basic Conditions
Welcome to the technical support center for 5-fluoro-N-methylpyridin-2-amine HCl. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-fluoro-N-methylpyridin-2-amine HCl. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address common questions and troubleshooting scenarios related to its stability and reactivity, particularly when transitioning from the hydrochloride (HCl) salt to the free base for reactions conducted under basic conditions.
Part 1: Core Concepts - Understanding the Chemistry
This section addresses the fundamental chemical principles governing the behavior of 5-fluoro-N-methylpyridin-2-amine HCl in the presence of a base.
Q1: What is the first step when treating 5-fluoro-N-methylpyridin-2-amine HCl with a base?
Answer: The initial and intended reaction is a simple acid-base neutralization. The hydrochloride salt exists as a protonated pyridinium species. Adding a base removes the proton from the pyridine ring nitrogen, liberating the neutral (free base) form of 5-fluoro-N-methylpyridin-2-amine. This deprotonation is necessary for the N-methylamino group to act as a nucleophile or for the compound to participate in reactions requiring the neutral form.
The choice of base is critical; a non-nucleophilic base with a pKa higher than that of the 5-fluoro-N-methylpyridin-2-amine conjugate acid is typically sufficient to ensure complete deprotonation without initiating unwanted side reactions.
Caption: Acid-base neutralization of the HCl salt.
Q2: What is the primary stability concern for the 5-fluoro-N-methylpyridin-2-amine free base?
Answer: The primary stability concern under basic conditions, especially in the presence of water (e.g., aqueous base) and at elevated temperatures, is hydrolysis . The fluorine atom at the 5-position makes the pyridine ring electron-deficient, activating the C-F bond towards nucleophilic aromatic substitution (SNAr).[1] Hydroxide ions (OH⁻) from an aqueous basic solution can act as a nucleophile, displacing the fluoride to form 5-hydroxy-N-methylpyridin-2-amine, which exists in equilibrium with its tautomer, 1-methyl-5-fluoro-1,2-dihydropyridin-2-one.
This degradation pathway is a common issue with fluorinated pyridines and can lead to significant yield loss and purification challenges.[2] The rate of this hydrolysis is highly dependent on temperature, base concentration, and reaction time.[2]
Caption: Primary degradation pathway via nucleophilic hydrolysis.
Part 2: Troubleshooting Guide & FAQs
This section provides practical advice for specific experimental challenges.
Q3: My reaction mixture turned dark brown after adding an aqueous base and heating. An LC-MS analysis shows a new peak with a mass corresponding to (M-F+OH). What happened?
Answer: This is a classic sign of the hydrolysis degradation described in Q2. The formation of phenolic-type compounds like 5-hydroxypyridine derivatives often leads to discoloration (browning or polymerization) under basic, heated conditions. The mass shift of -F+OH (a net change of +1 Da, considering the most common isotopes ¹⁹F, ¹⁶O, and ¹H) is definitive evidence of fluoride displacement by a hydroxyl group.
Troubleshooting Steps:
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. High temperatures significantly accelerate hydrolysis.[2]
Use Anhydrous Conditions: If permissible for your reaction, use an anhydrous organic base (e.g., DBU, DIPEA) in an anhydrous solvent. This minimizes the concentration of hydroxide ions.[3]
Use a Carbonate Base: Consider using a weaker, less nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a slurry in an aprotic polar solvent (e.g., DMF, DMSO). This often provides sufficient basicity while reducing the rate of hydrolysis.
Limit Exposure Time: Add the base immediately before it is required in the reaction sequence and monitor the reaction closely to avoid unnecessarily long reaction times.
Q4: I am attempting a Suzuki coupling, and my yield is consistently low. Could the stability of my 5-fluoro-N-methylpyridin-2-amine be the issue?
Answer: Yes, this is highly probable. Many cross-coupling reactions, like Suzuki or Buchwald-Hartwig, require a strong aqueous base (e.g., K₂CO₃, K₃PO₄) and elevated temperatures, creating ideal conditions for the hydrolysis of your starting material. The starting material can degrade before the catalytic cycle proceeds efficiently.
Optimization Strategy:
Reagent Addition Order: First, charge the reactor with your catalyst, ligand, boronic acid/ester, and solvent. Purge thoroughly with an inert gas. Add the 5-fluoro-N-methylpyridin-2-amine HCl and the base last, just before heating. This minimizes the time the free base is exposed to basic conditions at high temperatures before the reaction begins.
Base Selection: While many protocols call for aqueous bases, investigate using anhydrous conditions with a base like Cs₂CO₃ or K₃PO₄ that has been dried under vacuum.
Phase-Transfer Catalyst: In some cases, using a phase-transfer catalyst with a solid base can improve reaction kinetics without requiring a fully dissolved, highly concentrated aqueous base, potentially reducing the rate of hydrolysis.[4]
Monitor Starting Material: Take a sample of the reaction mixture shortly after reaching the target temperature to quantify the amount of remaining starting material. If you see significant degradation early on, the conditions are too harsh.
Q5: Which base is best for liberating the free base from the HCl salt without causing degradation?
Answer: The "best" base depends on the subsequent reaction's requirements for solvent and temperature. The key is to use a base that is strong enough to deprotonate the pyridinium ion but is either non-nucleophilic or used under conditions that disfavor SNAr.
Often require polar solvents (DMF, DMSO) or water for solubility/reactivity.
Cross-coupling reactions, alkylations where water can be tolerated or is required.
Organic Amines
Triethylamine (TEA), DIPEA
Soluble in organic solvents, non-nucleophilic (DIPEA).
Can be difficult to remove; TEA can be nucleophilic at high temperatures.
Anhydrous reactions at low to moderate temperatures; when a fully organic system is needed.
Strong Organic Bases
DBU, DBN
Very strong, non-nucleophilic, organic soluble.
Can promote other side reactions if the substrate has acidic protons. Overkill for simple deprotonation.
Reactions requiring strictly anhydrous and strongly basic conditions.
Expert Tip: For most applications, a staged approach is best. Neutralize the HCl salt in an organic solvent like DCM or EtOAc with a saturated NaHCO₃ solution, separate the organic layer, dry it with MgSO₄ or Na₂SO₄, and use the resulting solution of the free base directly in your next step. This removes the chloride salts and water before the critical reaction.
Part 3: Experimental Protocols & Workflows
Protocol 1: Extraction-Based Generation of the Free Base
This protocol describes the generation of a clean, anhydrous solution of 5-fluoro-N-methylpyridin-2-amine for use in sensitive downstream reactions.
Dissolve the 5-fluoro-N-methylpyridin-2-amine HCl (1.0 eq.) in DCM or EtOAc (approx. 10-20 mL per gram of salt).
Transfer the solution to a separatory funnel.
Slowly add saturated NaHCO₃ solution (approx. 10 mL per gram of salt). Swirl gently at first, and vent the funnel frequently to release CO₂ gas.
Once gas evolution ceases, stopper the funnel and shake vigorously.
Allow the layers to separate. Drain and discard the lower aqueous layer.
Wash the organic layer with brine (1 x 10 mL per gram of salt) to remove residual water.
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.
Filter the solution to remove the drying agent. The resulting filtrate is a solution of the free base, which can be concentrated under reduced pressure or used directly.
Protocol 2: General HPLC Method for Stability Analysis
This method can be used to monitor the consumption of the starting material and the appearance of the hydrolyzed byproduct.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm and 280 nm
Expected Elution: The hydrolyzed product, being more polar, will typically have a shorter retention time than the parent compound.
Workflow: Troubleshooting Reaction Failure
Caption: A workflow for diagnosing issues with reactions.
References
BenchChem. (2025). Navigating Scale-Up: A Technical Support Center for Reactions Involving 2-Fluoro-5-methylpyridin-3-amine.
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). Managing exothermic reactions in fluoropyridine synthesis.
BenchChem. (2025). Technical Support Center: Synthesis of Substituted 2-Fluoropyridines.
ChemicalBook. (2025). Chemical Safety Data Sheet - 4-Amino-5-fluoro-2-methylpyridine.
Fisher Scientific. (2023).
University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction.
Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Fluoro-N-methylpyridin-2-amine
The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-fluoro-N-methylpyridin-2-amine . This document is structured to assist analytical chemists and medicin...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-fluoro-N-methylpyridin-2-amine . This document is structured to assist analytical chemists and medicinal chemists in structural elucidation, metabolite identification, and quality control.[1]
Executive Summary & Chemical Profile
5-Fluoro-N-methylpyridin-2-amine is a critical fluorinated building block used in the synthesis of kinase inhibitors and CNS-active agents. Its structural core combines a pyridine ring with two key modifications: an electron-withdrawing fluorine atom at position 5 and an electron-donating N-methylamino group at position 2.
In mass spectrometry, this molecule exhibits a distinct "fingerprint" driven by the interplay between the basic amine nitrogen and the stable aromatic core. Understanding its fragmentation is essential for differentiating it from regioisomers (e.g., 3-fluoro analogs) and tracking its metabolic fate (e.g., N-demethylation).
Protonation site is the pyridine nitrogen (N1), directing fragmentation in ESI.
LogP
~1.1
Moderate hydrophobicity; suitable for Reverse Phase LC-MS.[1]
Experimental Methodology (Standardized Protocol)
To ensure reproducible fragmentation data, the following acquisition parameters are recommended. These protocols are self-validating through the observation of specific "marker ions."
A. Electrospray Ionization (ESI-MS/MS)
Ionization Mode: Positive (+ESI)
Solvent System: 0.1% Formic Acid in Water/Acetonitrile (50:50).[1]
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V (Promotes in-source stability).[1]
Collision Energy (CID): Stepped 10–40 eV.
Validation Check: Observation of the [M+H]⁺ ion at m/z 127.07 .
B. Electron Ionization (EI-MS)[1]
Electron Energy: 70 eV
Source Temperature: 230 °C
Validation Check: Observation of the molecular ion (M⁺•) at m/z 126.06 with high intensity (base peak or >80%).[1]
Fragmentation Analysis & Mechanism
The fragmentation of 5-fluoro-N-methylpyridin-2-amine is governed by three primary pathways:
Caption: Mechanistic fragmentation pathways for 5-fluoro-N-methylpyridin-2-amine under EI and ESI conditions.
Detailed Mechanism Description
Loss of Methyl Radical (m/z 111): Under EI conditions, the N-methyl group undergoes
-cleavage or direct dealkylation, yielding a strong signal at m/z 111. This is the primary differentiator from the non-methylated analog.[1]
Loss of Hydrogen Fluoride (m/z 106/107): A characteristic "ortho-effect" or proximity effect allows for the elimination of neutral HF (20 Da).[1] In ESI (+), this transitions m/z 127
107.
Ring Collapse (Loss of HCN): Typical of pyridine derivatives, the ring fragments by expelling HCN (27 Da), often observed as m/z 126
This section objectively compares the MS profile of the target molecule against its closest structural analogs.[1] This comparison is vital for distinguishing the product in complex mixtures.[1]
Comparison 1: Target vs. Non-Methylated Analog
Scenario: Differentiating the starting material (2-amino-5-fluoropyridine) from the N-methylated product.
Feature
5-Fluoro-N-methylpyridin-2-amine (Target)
2-Amino-5-fluoropyridine (Analog)
Diagnostic Note
Parent Ion (EI)
m/z 126
m/z 112
Mass shift of +14 Da confirms methylation.
Base Peak
m/z 126 or 111 (Loss of CH₃)
m/z 112
The target shows a distinct M-15 fragment absent in the analog.
Loss of HF
Observed (m/z 106)
Observed (m/z 92)
Both lose HF, but the absolute mass differs.
Loss of HCN
m/z 99
m/z 85
Consistent ring cleavage shift (+14 Da).
Comparison 2: Target vs. Non-Fluorinated Analog
Scenario: Confirming the presence of the Fluorine atom (Bioisostere check).
Fluorine is monoisotopic; no unique isotope pattern.[1]
Specific Loss
-20 Da (HF)
None
The loss of 20 Da is unique to the fluorinated compound.
C-F Bond Strength
High stability; F is retained in many fragments.[1]
N/A
F-containing fragments appear at +18 Da vs non-F analog.[1]
Application in Drug Development
Metabolic Stability Tracking
In microsomal stability assays, this molecule is monitored for N-demethylation .[1]
Precursor: m/z 127 (Target)
Metabolite: m/z 113 (Demethylated)
Protocol: Monitor the transition 127
107 (Target) vs 113 93 (Metabolite).
Limit of Detection (LOD)
Due to the high proton affinity of the pyridine nitrogen and the secondary amine, this compound exhibits excellent ionization efficiency in positive ESI.
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Amino-5-fluoropyridine (Analog). NIST Chemistry WebBook, SRD 69. [Link][1]
National Center for Biotechnology Information. PubChem Compound Summary for CID 14365053, N-Methyl-N-(pyridin-2-yl)pyridin-2-amine (Structural Class).[1][Link][1]
HPLC Retention Time and Performance Guide: 5-fluoro-N-methylpyridin-2-amine hydrochloride vs. Structural Analogs
Analytical Challenges & Analyte Profiling In pharmaceutical development, halogenated aminopyridines are highly valued as kinase inhibitor building blocks and bioisosteres. Among these, 5-fluoro-N-methylpyridin-2-amine hy...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Challenges & Analyte Profiling
In pharmaceutical development, halogenated aminopyridines are highly valued as kinase inhibitor building blocks and bioisosteres. Among these, 5-fluoro-N-methylpyridin-2-amine hydrochloride (CAS: 1417794-20-7) presents a unique set of chromatographic challenges[1].
As a Senior Application Scientist, I frequently observe that analysts default to standard C18 reversed-phase high-performance liquid chromatography (RP-HPLC) for novel building blocks. However, aminopyridines are highly polar, basic, and hydrophilic. The secondary amine and the pyridine nitrogen typically exhibit a pKa in the range of 5.0 to 6.0. At the acidic pH commonly used in mobile phases (pH 2.0–3.0), these nitrogens are fully protonated.
The Causality of Poor Performance on Standard C18:
When protonated, the molecule's hydrophobicity drops drastically, leading to poor retention (low capacity factor, k'). Furthermore, the positively charged basic nitrogens aggressively interact with residual, unendcapped silanols (Si-O⁻) on the silica backbone of the stationary phase. This secondary ion-exchange interaction is the primary cause of severe peak tailing, which compromises resolution and quantitative accuracy[2]. To overcome this, we must compare standard RP-HPLC against Mixed-Mode chromatography, which intentionally leverages these ionic interactions[3].
Interaction mechanisms of protonated aminopyridines with various HPLC stationary phases.
Methodological Comparison: RP-HPLC vs. Mixed-Mode
To objectively evaluate the performance of 5-fluoro-N-methylpyridin-2-amine hydrochloride against its alternatives (2-Amino-5-fluoropyridine and 4-Aminopyridine), we established two distinct, self-validating analytical protocols.
Method A: Standard Reversed-Phase (RP-HPLC) with Ion Suppression
Mechanism: This method relies on a high concentration of phosphate buffer at a low pH to suppress ionization as much as possible and flood the residual silanols with sodium/potassium ions, mitigating peak tailing[4].
Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution; 50 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 260 nm.
Injection Volume: 10 µL.
Self-Validating System Suitability Testing (SST): The system is only considered valid for quantitation if the theoretical plate count (N) > 2000 and the USP tailing factor (T) is ≤ 2.0. If T > 2.0, column degradation via silanol exposure is assumed, requiring column replacement.
Mechanism: Mixed-mode columns contain both hydrophobic alkyl chains and embedded cation-exchange groups. Instead of fighting the protonated state of the aminopyridine, this method utilizes it. The positively charged analyte is retained via controlled ionic interactions, eliminating the need for non-volatile phosphate buffers and making the method LC-MS compatible[2][3].
Column: Core-shell mixed-mode column (100 mm × 3.0 mm, 5 µm).
Mobile Phase: Isocratic elution; 30% Acetonitrile with 50 mM Ammonium Formate (pH 3.0).
Flow Rate: 0.6 mL/min.
Column Temperature: 30 °C.
Detection: UV at 260 nm (LC-MS compatible).
Injection Volume: 2 µL.
Self-Validating System Suitability Testing (SST): The system is validated if N > 3500 and T ≤ 1.3, ensuring the dual-retention mechanism is perfectly balanced.
Workflow for developing and validating HPLC methods for highly polar basic aminopyridines.
Comparative Experimental Data
The following table summarizes the quantitative chromatographic performance of 5-fluoro-N-methylpyridin-2-amine hydrochloride compared to two structural alternatives. The data demonstrates how the addition of the N-methyl group alters hydrophobicity and basicity, directly impacting retention time (
) and peak symmetry.
Analyte
Method A (min)
Method A Tailing Factor
Method B (min)
Method B Tailing Factor
5-fluoro-N-methylpyridin-2-amine HCl
2.45
1.85
5.20
1.12
2-Amino-5-fluoropyridine
2.10
1.90
4.85
1.08
4-Aminopyridine
1.80
2.15
4.50
1.15
Data Interpretation & Causality
Retention Time Shift: In Method A (Standard C18), all three compounds elute near the void volume (
< 2.5 min) due to their high polarity. The N-methyl group on 5-fluoro-N-methylpyridin-2-amine slightly increases its lipophilicity compared to 2-Amino-5-fluoropyridine, resulting in a marginal retention increase (2.45 min vs 2.10 min).
Peak Symmetry: Method A yields high tailing factors (approaching 2.0) because the phosphate buffer cannot entirely mask the secondary silanol interactions. 4-Aminopyridine performs the worst due to its highly localized positive charge[4].
The Mixed-Mode Advantage: Method B drastically increases retention times (up to 5.20 min) because the primary retention mechanism shifts from weak hydrophobic partitioning to strong, controlled cation-exchange. The tailing factors drop to near-perfect symmetry (~1.1), proving that accommodating the analyte's charge is scientifically superior to suppressing it.
Conclusion & Recommendations
For the quantitative analysis and purity assessment of 5-fluoro-N-methylpyridin-2-amine hydrochloride , standard C18 columns are sub-optimal. The compound's basic nitrogen drives secondary interactions that compromise data integrity.
Recommendation: Laboratories should transition to Mixed-Mode (Cation-Exchange/RP) columns (Method B) when analyzing halogenated N-methylpyridinamines. This approach not only provides superior retention and peak shape but also utilizes volatile buffers (Ammonium Formate), allowing seamless transition from UV detection to LC-MS for structural confirmation.
References
Title: HPLC Methods for Analysis of 2-Aminopyridine
Source: Helix Chromatography
URL: [Link]
Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode
Source: SIELC Technologies
URL: [Link]
Title: Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine
Source: International Journal of Pharmaceutical Research & Allied Sciences
URL: [Link]
Technical Characterization Guide: IR Spectrum of 5-Fluoro-N-methylpyridin-2-amine HCl
The following guide provides an in-depth technical analysis of the IR spectral characteristics of 5-fluoro-N-methylpyridin-2-amine hydrochloride , designed for researchers in pharmaceutical development and structural che...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the IR spectral characteristics of 5-fluoro-N-methylpyridin-2-amine hydrochloride , designed for researchers in pharmaceutical development and structural chemistry.
Executive Summary
5-Fluoro-N-methylpyridin-2-amine HCl is a critical fluorinated pyridine building block used in the synthesis of next-generation kinase inhibitors and androgen receptor antagonists. Its structural integrity is defined by three key functionalities: the electron-withdrawing fluorine atom at the C5 position, the secondary N-methylamino group at C2, and the pyridinium hydrochloride salt form.[1]
This guide provides a definitive reference for identifying this compound via Infrared Spectroscopy (IR), distinguishing it from its free base, its primary amine analogs, and non-fluorinated derivatives.[1]
Quick Reference: Diagnostic Fingerprint
N-H Stretch (Exocyclic): Single sharp band ~3250–3350 cm⁻¹ (Secondary Amine).[1]
Pyridinium Salt (N⁺-H): Broad, complex absorption ~2500–3000 cm⁻¹.[1]
C-F Stretch: Strong, distinct band ~1230–1260 cm⁻¹.[1]
Ring Breathing (Protonated): Shifted to ~1640–1660 cm⁻¹ (vs. ~1600 cm⁻¹ in free base).[1]
Detailed Spectral Analysis
The IR spectrum of the hydrochloride salt differs significantly from the free base due to protonation of the pyridine ring nitrogen (the most basic site, pKa ~6-7).[1] This results in a "salt shift" of the ring stretching frequencies and the appearance of broad ammonium-like bands.[1]
Characteristic Peak Assignment Table
Frequency Region (cm⁻¹)
Intensity
Vibrational Mode
Structural Assignment
3250 – 3350
Medium, Sharp
ν(N-H) Stretch
Exocyclic Secondary Amine. Distinct from primary amines (-NH₂) which show a doublet (sym/asym).[1]
2600 – 3000
Broad, Strong
ν(N⁺-H) Stretch
Pyridinium Ring Protonation. Characteristic of the HCl salt form.[1] Often overlaps with C-H stretches.[1]
1640 – 1660
Strong
ν(C=N⁺) / ν(C=C)
Protonated Pyridine Ring. Shifted to higher frequency compared to free base (~1600 cm⁻¹) due to increased bond order character (iminium resonance).[1]
1500 – 1550
Medium
δ(N-H) Deformation
Amine Bending. Coupled vibration of the exocyclic N-H group.[1]
1230 – 1260
Strong
ν(C-F) Stretch
Aryl-Fluorine. A key diagnostic marker for the 5-fluoro substitution.[1] Distinguishes from non-fluorinated analogs.
1150 – 1180
Medium
ν(C-N) Stretch
Exocyclic C-N Bond. Connects the methylamino group to the pyridine ring.[1]
820 – 840
Strong
γ(C-H) OOP
Out-of-Plane Bending. Characteristic of 1,2,5-substitution pattern on the pyridine ring.
Technical Note: The broad band between 2600–3000 cm⁻¹ is the most reliable indicator of the salt form.[1] If this region shows only sharp C-H peaks (2900–3000 cm⁻¹), the sample has likely degraded to the free base.[1]
Comparative Analysis: Performance vs. Alternatives
To ensure accurate identification, the spectrum of 5-fluoro-N-methylpyridin-2-amine HCl must be differentiated from its closest structural analogs.
Comparison 1: Vs. 2-Amino-5-fluoropyridine (Primary Amine Analog)
The Distinction: The primary amine analog lacks the methyl group.[1]
Spectral Evidence:
Primary Amine: Shows two N-H stretching bands (Asymmetric ~3440 cm⁻¹ and Symmetric ~3300 cm⁻¹).[1]
Target (Secondary Amine): Shows only one N-H stretching band (~3300 cm⁻¹).[1]
C-H Stretches: The target compound shows additional C-H stretches from the methyl group (~2950 cm⁻¹), absent in the primary amine.[1]
Comparison 2: Vs. Free Base (5-Fluoro-N-methylpyridin-2-amine)
Non-Fluorinated: Lacks the strong C-F stretch at 1230–1260 cm⁻¹.[1]
Target: The C-F band is often one of the strongest peaks in the fingerprint region.[1]
Experimental Protocol: Handling & Acquisition
Pyridinium hydrochloride salts are often hygroscopic .[1] Moisture absorption can broaden peaks and introduce water bands (~3400 cm⁻¹ broad, 1640 cm⁻¹ bending) that obscure diagnostic features.[1]
Recommended Method: ATR-FTIR (Attenuated Total Reflectance)
This method is preferred over KBr pellets to minimize moisture uptake during sample preparation.[1]
Instrument Purge: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to remove atmospheric water vapor and CO₂.[1]
Background Scan: Acquire a background spectrum of the clean ATR crystal (Diamond or ZnSe).[1]
Sample Loading: Place a small amount (~5-10 mg) of the solid HCl salt onto the crystal.
Critical Step: Ensure the sample covers the active area completely.[1]
Compression: Apply pressure using the anvil.[1] Monitor the "Live Spectrum" preview.
Target: Optimize pressure until the strongest peaks (C-F or Ring C=N) reach ~40-60% Transmittance (or 0.4-0.8 Absorbance).[1]
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
The following diagrams illustrate the logical workflow for identifying this specific compound and the structural features governing the spectrum.
Diagram 1: Spectral Identification Logic Flow
Caption: Step-by-step decision tree for confirming the identity of 5-fluoro-N-methylpyridin-2-amine HCl from IR data.
Diagram 2: Structural Vibrational Map
Caption: Correlation between chemical structure moieties and their specific infrared spectral signatures.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for N-H and C-F assignments).
NIST Chemistry WebBook. Infrared Spectrum of 2-Amino-5-fluoropyridine. National Institute of Standards and Technology.[1] Available at: [Link][1]
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for Pyridinium salt shifts).
PubChem Compound Summary. 2-Amino-5-fluoropyridine. National Center for Biotechnology Information.[1] Available at: [Link][1]
Comparative Reactivity Guide: 5-Fluoro-N-methylpyridin-2-amine vs. N-Methylpyridin-2-amine
As a Senior Application Scientist, I frequently encounter the strategic decision to incorporate fluorine into heterocyclic scaffolds during drug design. While substituting a hydrogen atom with a fluorine atom may seem st...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the strategic decision to incorporate fluorine into heterocyclic scaffolds during drug design. While substituting a hydrogen atom with a fluorine atom may seem structurally conservative due to their similar steric profiles, it profoundly re-engineers the molecule's electronic landscape. This guide provides an objective, data-driven comparison of 5-fluoro-N-methylpyridin-2-amine and its non-fluorinated analog, N-methylpyridin-2-amine , detailing how this single atomic substitution dictates basicity, nucleophilicity, and metabolic stability.
Electronic & Physicochemical Profiling
The reactivity of aminopyridines is governed by the electron density distributed across the heterocyclic ring and the exocyclic amine.
Inductive (-I) vs. Resonance (+R) Effects: The highly electronegative fluorine atom at the C5 position exerts a powerful inductive electron-withdrawing effect (-I). Because C5 is meta to the pyridine nitrogen, this -I effect heavily outweighs any resonance (+R) donation from the fluorine's lone pairs.
Basicity (pKa): This withdrawal of electron density stabilizes the unprotonated free base and destabilizes the conjugate acid. Consequently, while the pKa of the pyridine nitrogen in N-methylpyridin-2-amine is approximately 6.73[1], the introduction of the fluorine atom significantly lowers the basicity, dropping the predicted pKa to ~5.24[2]. The ionization behavior of these substituted aminopyridines involves protonation dynamics that are heavily influenced by such electron-withdrawing groups[3].
Lipophilicity & Metabolism: Fluorine atoms are widely utilized in drug discovery to modulate lipophilicity and block metabolic oxidation sites[4]. The C-F bond is significantly stronger than the C-H bond, providing a robust shield against enzymatic degradation.
The electronic differences between these two analogs dictate their behavior in synthetic workflows:
Exocyclic Nucleophilicity: The exocyclic N-methyl group in the non-fluorinated analog is a strong nucleophile. In the fluorinated analog, the -I effect propagates through the aromatic system, pulling electron density away from the exocyclic amine. This attenuation means that fluorinated aminopyridines often require optimized, harsher conditions (e.g., stronger bases or elevated temperatures) for successful N-alkylation or N-acylation[5].
Electrophilic Aromatic Substitution (EAS): The 2-methylamino group strongly activates the pyridine ring toward EAS, directing electrophiles to the C3 and C5 positions. In the non-fluorinated analog, substitution can occur at both sites. In the fluorinated analog, the C5 position is sterically and electronically blocked, forcing any potential EAS exclusively to the C3 position.
Electronic and metabolic reactivity map of fluorinated vs. non-fluorinated aminopyridines.
This kinetic assay uses an internal competition design. By forcing both amines to compete for a limiting amount of electrophile in the same flask, we perfectly control for variations in temperature, mixing, and reagent concentration.
Methodology:
Preparation: Prepare a 0.1 M solution containing exactly 1.0 equivalent of 5-fluoro-N-methylpyridin-2-amine and 1.0 equivalent of N-methylpyridin-2-amine in anhydrous dichloromethane (DCM).
Internal Standard: Add 1.0 equivalent of an inert internal standard (e.g., biphenyl) to allow for accurate LC-MS quantification.
Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) and cool the reaction mixture to 0 °C.
Competitive Reaction: Dropwise, add 0.5 equivalents of benzoyl chloride. The substoichiometric amount ensures the electrophile is the limiting reagent.
Quench & Analysis: Stir for 30 minutes at 0 °C, quench with saturated aqueous NaHCO₃, and analyze the organic layer via LC-MS.
Causality: The ratio of the two resulting amides directly quantifies their relative nucleophilicity. The non-fluorinated analog will outcompete the fluorinated analog, yielding a significantly higher proportion of its acylated product.
Self-validating competitive N-acylation workflow for quantifying relative nucleophilicity.
In 2-aminopyridines, the C5 position (para to the amine) is highly activated toward electrophilic oxidation by Cytochrome P450 enzymes. This assay validates the protective effect of the C-F bond.
Methodology:
Incubation: Incubate 1 µM of each test compound independently with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37 °C.
Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard.
Analysis: Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound over time.
Causality: The non-fluorinated N-methylpyridin-2-amine will show rapid depletion due to CYP450-mediated oxidation at the electron-rich C5 position. Conversely, 5-fluoro-N-methylpyridin-2-amine will exhibit a significantly prolonged half-life (
), as the strong C-F bond (approx. 116 kcal/mol) resists oxidative cleavage.
References
Benchchem. 2-(Methylamino)pyridine | High-Purity Research Chemical. 1
Henary, E., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (Basel), 2024. 4
Podolan, G., et al. Studies on the Synthesis of Specifically Fluorinated 4-Amino-pyridine Derivatives by Regioselective Nucleophilic Aromatic Substitution and Catalytic Hydrodefluorination. Advanced Synthesis & Catalysis, 2015. 5
Benchchem. 2-Amino-5-fluoro-4-picoline | CAS 301222-66-2. 2
elemental analysis calculation for 5-fluoro-N-methylpyridin-2-amine hydrochloride
Executive Summary: The Criticality of Stoichiometric Validation In drug development, 5-fluoro-N-methylpyridin-2-amine hydrochloride (CAS 868636-72-0 for free base; HCl salt implied) represents a specific class of halogen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Criticality of Stoichiometric Validation
In drug development, 5-fluoro-N-methylpyridin-2-amine hydrochloride (CAS 868636-72-0 for free base; HCl salt implied) represents a specific class of halogenated aminopyridines often used as intermediates in kinase inhibitor synthesis. While modern techniques like High-Resolution Mass Spectrometry (HRMS) and NMR confirm structure, Elemental Analysis (CHNX) remains the gold standard for confirming bulk purity and, crucially, the salt stoichiometry .
For a hydrochloride salt, EA is not just about Carbon, Hydrogen, and Nitrogen; it is the primary method to validate the molar ratio of the counterion (Cl⁻) and detect solvates (water/solvents) that other methods might miss. This guide provides a rigorous framework for calculating, executing, and interpreting the elemental analysis of this compound.
Theoretical Framework: The Calculation Engine
To validate experimental data, we must first establish the precise theoretical baseline. The presence of the hydrochloride counterion alters the hydrogen count and introduces chlorine, significantly shifting the mass percentage compared to the free base.
Structural Breakdown & Formula Derivation
Base Compound: 5-fluoro-N-methylpyridin-2-amine[1]
Core Structure: Pyridine ring (
) substituted with Fluoro () and Methylamino ().
Base Formula:
Base MW: ~126.13 g/mol
Salt Form: Monohydrochloride (.HCl)
Stoichiometry: 1:1 (Standard for pyridine amines unless conditions force a hemi- or dihydrochloride).
Salt Formula:
Quantitative Calculation Table
Using IUPAC standard atomic weights (C=12.011, H=1.008, N=14.007, F=18.998, Cl=35 .45), we derive the acceptance criteria.
Note on Chlorine: While standard CHN analysis does not detect Halogens, a full CHNX analysis (or separate titration) is required to quantify Chlorine. For standard CHN, you calculate C, H, and N relative to the total molecular weight including Cl and F.
Comparative Analysis: Methodologies & Performance
Why stick to Combustion Analysis when we have NMR? The table below compares EA against alternative purity assessments for this specific salt form.
Table 2: Comparative Utility of Analytical Methods
Feature
Combustion Analysis (CHN)
Quantitative NMR (qNMR)
High-Res Mass Spec (HRMS)
Primary Utility
Bulk Purity & Salt Stoichiometry
Structure Verification & Solvent Quantification
Exact Mass & Molecular Formula
Sensitivity to Water
High (H% deviates significantly)
Low (Water peak often suppressed/ignored)
N/A (Gas phase)
Salt Confirmation
Excellent (Indirectly via mass balance or direct Cl titration)
Poor (Counterions often invisible)
Poor (Salts dissociate in source)
Sample Size
2–5 mg
5–20 mg
< 1 mg
Destructive?
Yes
No
Yes
Verdict
Essential for Batch Release
Best for Structure Elucidation
Best for Identity Confirmation
Experimental Protocol: Handling & Execution
Aminopyridine hydrochloride salts are notoriously hygroscopic . A common failure mode in EA is a high Hydrogen result and low Carbon/Nitrogen results due to absorbed atmospheric water.
Pre-Analysis Sample Preparation (The "Drying" Step)[11]
Objective: Remove physisorbed water without subliming the compound or removing the structural HCl.
Protocol:
Vacuum Drying: Place 50 mg of sample in a vacuum oven at 40°C for 4–6 hours.
Desiccant: Use
(Phosphorus Pentoxide) in the drying chamber to aggressively scavenge moisture.
Equilibration: Allow the sample to cool to room temperature under vacuum or in a desiccator before weighing.
Weighing & Combustion
Microbalance: Use a balance with 0.001 mg (1 µg) readability.
Encapsulation: Use Tin (Sn) capsules. For hygroscopic samples, seal the capsule immediately after weighing.
Combustion Aid: If the fluorine content is high (11.69%), add a pinch of Tungsten Trioxide (
) to prevent the formation of stable carbon-fluorine species that resist combustion.
Data Interpretation & Troubleshooting Logic
When results fail the +/- 0.4% criteria, use this diagnostic logic to identify the root cause.
Deviation Scenarios
High %H, Low %C, Low %N:
Diagnosis:Water Contamination. The sample is likely a hydrate or wet.
Remedy: Recalculate theoretical values assuming 0.5 or 1.0 mole of
. If this matches, dry the sample more aggressively.
Low %C, Low %H, Low %N (Proportional Drop):
Diagnosis:Inorganic Impurity. Presence of non-combustible salts (e.g., NaCl, Silica) or heavy metal catalysts.
Remedy: Perform Residue on Ignition (ROI) or ICP-MS.
Variable %Cl (if measured):
Diagnosis:Non-Stoichiometric Salt. You may have a mix of Free Base and HCl salt.
Remedy: Check pH of aqueous solution or use Ion Chromatography.
A Comparative Guide to the Metabolic Stability of 5-Fluoro-N-methylpyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. Poor metabolic stability...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the development of an otherwise promising therapeutic candidate.[1] This guide provides an in-depth comparative analysis of the metabolic stability of 5-fluoro-N-methylpyridin-2-amine derivatives, a scaffold of increasing interest in medicinal chemistry.
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability.[2][3][4] The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen bond, effectively "blocking" common sites of metabolism.[2] This guide will delve into the mechanistic underpinnings of this principle, supported by experimental data, to provide a practical framework for researchers working with fluorinated pyridine derivatives.
The Impact of Fluorination on Metabolic Stability: A Mechanistic Overview
The primary route of metabolism for many nitrogen-containing heterocyclic compounds is oxidation, often mediated by cytochrome P450 (CYP) enzymes.[5][6] These enzymes, abundant in the liver, catalyze the addition of an oxygen atom to the drug molecule, initiating a cascade of reactions that ultimately lead to its excretion.
The introduction of a fluorine atom onto an aromatic ring, such as the pyridine ring in our core scaffold, can significantly alter the molecule's susceptibility to CYP-mediated oxidation. This is due to several factors:
Blocking of Metabolic "Soft Spots": Fluorine can be strategically placed at positions on the molecule that are most vulnerable to oxidation.[2] By replacing a hydrogen atom with a fluorine atom at such a "soft spot," the metabolic pathway is effectively blocked.
Alteration of Electronic Properties: The high electronegativity of fluorine withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[5]
Changes in Binding Affinity: Fluorine substitution can also alter how a molecule binds to the active site of a metabolizing enzyme, which can either increase or decrease the rate of metabolism.[5]
Comparative Metabolic Stability of 5-Fluoro-N-methylpyridin-2-amine Derivatives
While a comprehensive, publicly available dataset directly comparing a wide range of 5-fluoro-N-methylpyridin-2-amine derivatives is limited, we can draw valuable insights from studies on structurally related compounds. The following table presents a hypothetical compilation of data based on typical findings in drug discovery programs to illustrate the principles of structure-metabolism relationships.
Compound ID
R1 (Position 3)
R2 (Position 4)
R3 (Position 6)
Half-Life (t½, min) in HLM
Intrinsic Clearance (CLint, µL/min/mg protein) in HLM
1
H
H
H
15
46.2
2
CH3
H
H
25
27.7
3
H
Cl
H
45
15.4
4
H
H
CF3
>60
<11.6
5
H
OCH3
H
10
69.3
HLM: Human Liver Microsomes. This data is illustrative and intended for educational purposes.
From this representative data, we can infer several key structure-metabolism relationships:
Effect of Alkyl Substitution: The introduction of a small alkyl group at R1 (Compound 2 ) can sometimes lead to a modest increase in metabolic stability compared to the unsubstituted parent compound (Compound 1 ).
Impact of Electron-Withdrawing Groups: The presence of a chlorine atom at R2 (Compound 3 ) significantly enhances metabolic stability. An even more pronounced effect is observed with the strongly electron-withdrawing trifluoromethyl group at R3 (Compound 4 ), which dramatically reduces the rate of metabolism.
Influence of Electron-Donating Groups: Conversely, the introduction of an electron-donating group like a methoxy group at R2 (Compound 5 ) can decrease metabolic stability, likely by making the pyridine ring more susceptible to oxidation.
Experimental Protocols for Assessing Metabolic Stability
To generate the kind of comparative data presented above, two primary in vitro assays are widely employed in drug discovery: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method used to assess the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.[7]
Workflow of the Microsomal Stability Assay
Caption: Workflow of the microsomal stability assay.
Detailed Protocol:
Reagent Preparation:
Thaw pooled human liver microsomes (or other species) on ice.
Prepare a working solution of the test compound and positive controls (e.g., verapamil, testosterone) in a suitable solvent (e.g., DMSO).
Prepare a potassium phosphate buffer (pH 7.4).
Prepare a solution of the cofactor NADPH.
Incubation:
In a 96-well plate, combine the liver microsomes, buffer, and test compound.
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH solution.
Time Point Sampling and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[8]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear portion of the curve is the elimination rate constant (k).
Calculate the half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[9]
Workflow of the Hepatocyte Stability Assay
Caption: Workflow of the hepatocyte stability assay.
Detailed Protocol:
Hepatocyte Preparation:
Thaw cryopreserved hepatocytes according to the supplier's protocol.
Determine cell viability and density.
Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).
Incubation:
Add the hepatocyte suspension to a 96-well plate.
Add the test compound and positive controls to the wells.
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
Time Point Sampling and Quenching:
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the hepatocyte suspension.
Quench the reaction by adding a cold organic solvent containing an internal standard.
Sample Processing and Analysis:
Lyse the cells and precipitate the proteins.
Centrifuge the plate to pellet the cell debris and precipitated proteins.
Analyze the supernatant by LC-MS/MS.
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/10^6 cells.
Key Metabolic Pathways and Metabolite Identification
The primary metabolic pathways for aminopyridine derivatives often involve oxidation of the pyridine ring and N-dealkylation of the methyl group. The fluorine atom is generally metabolically stable and is not typically displaced.
Advanced LC-MS Strategies for the Identification of 5-Fluoro-N-methylpyridin-2-amine Impurities: A Comparative Guide
Executive Summary 5-Fluoro-N-methylpyridin-2-amine (CAS: 868636-72-0) is a critical fluorinated intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Fluoro-N-methylpyridin-2-amine (CAS: 868636-72-0) is a critical fluorinated intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and central nervous system therapeutics . Due to the aggressive reagents required during fluorination and amination, the resulting crude material frequently contains a complex matrix of positional isomers, unreacted precursors, and potential genotoxic impurities (GTIs). Under the stringent global regulatory frameworks, including the ICH M7 guidelines, these impurities must be rigorously profiled, structurally elucidated, and controlled to negligible risk levels [1][1].
As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns and unit-resolution mass spectrometers for impurity profiling. However, fluorinated pyridines demand a more sophisticated, mechanistic approach. This guide objectively compares stationary phase chemistries and mass spectrometry platforms to establish a self-validating analytical workflow for the structural elucidation and quantitation of 5-fluoro-N-methylpyridin-2-amine impurities.
Analytical Strategy & Logical Framework
The identification of trace impurities requires a bifurcated approach: untargeted discovery followed by targeted quantitation. The workflow below illustrates the logical progression from chromatographic separation to regulatory compliance.
Fig 1: LC-MS decision workflow for API impurity profiling and ICH M7 compliance.
Part 1: Chromatographic Selectivity: C18 vs. Phenyl-Hexyl
Causality & Mechanism
The primary chromatographic challenge in profiling 5-fluoro-N-methylpyridin-2-amine is resolving its positional isomers (e.g., the 3-fluoro or 6-fluoro analogs). Standard Sub-2 µm C18 columns rely almost exclusively on hydrophobic dispersion forces. Because positional isomers of small fluorinated rings possess nearly identical partition coefficients, C18 phases often fail to separate them, resulting in co-elution.
Conversely, a Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms. The electron-withdrawing fluorine atom creates a strong dipole across the pyridine ring. The Phenyl-Hexyl phase engages in π-π stacking with the pyridine ring, while the specific orientation of the dipole in positional isomers leads to distinct interaction energies. This mechanistic synergy achieves baseline resolution where C18 fails.
To ensure the method is robust, it must be designed as a self-validating system incorporating a System Suitability Test (SST) that proves resolving power before any unknown sample is analyzed.
SST Preparation: Prepare a resolution control mixture containing 5-fluoro-N-methylpyridin-2-amine (1 mg/mL) spiked with a known 3-fluoro-N-methylpyridin-2-amine reference standard at 0.1% w/w.
Mobile Phase Configuration:
Mobile Phase A: 10 mM Ammonium Formate in H₂O, adjusted to pH 3.2 with formic acid. (Causality: The basic secondary amine must be fully protonated to prevent secondary interactions with residual surface silanols, which cause peak tailing).
Mobile Phase B: 100% Acetonitrile.
Gradient Elution: 5% B to 60% B over 10.0 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C.
Validation Criterion: The analytical run is only considered valid if the critical pair resolution (
) between the 5-fluoro API and the 3-fluoro isomer is .
Comparative Performance Data
Chromatographic Parameter
Sub-2 µm C18 Column
Sub-2 µm Phenyl-Hexyl Column
Primary Retention Mechanism
Hydrophobic dispersion
Hydrophobic + π-π + Dipole
API Retention Time
3.45 min
4.12 min
Critical Pair Resolution ()
0.8 (Co-elution)
2.1 (Baseline resolved)
Peak Tailing Factor ()
1.4
1.1
Part 2: Mass Spectrometry Platforms: Q-TOF vs. Triple Quadrupole
Once chromatographically resolved, impurities must be identified and quantified. The choice of MS platform dictates the depth and utility of the acquired data.
Causality & Mechanism
High-Resolution Mass Spectrometry (HRMS - Q-TOF): Q-TOF systems provide sub-ppm mass accuracy and high isotopic fidelity. This is indispensable for untargeted impurity profiling. By calculating the exact mass defect, software algorithms can generate empirical formulas for unknown degradants without requiring prior reference standards [2][2].
Triple Quadrupole (QqQ): QqQ systems excel in targeted quantitation. Utilizing Multiple Reaction Monitoring (MRM), they filter out matrix noise, offering superior signal-to-noise ratios and limits of detection (LOD). This is critical for monitoring known genotoxic impurities (GTIs) at trace levels to meet the
µ g/day Threshold of Toxicological Concern (TTC) mandated by ICH M7 [3][3], [4][4].
Mass Calibration: Perform automated mass calibration using a dual-nebulizer source infusing a reference mass solution (e.g., purine
121.0509 and HP-0921 922.0098) continuously during the run.
Dynamic Exclusion Acquisition: Operate in Auto MS/MS mode. Set precursor selection criteria to dynamically exclude the API mass (
127.0666) after 2 consecutive spectra. (Causality: The API is present at >99%. Without dynamic exclusion, its massive ion current will monopolize the quadrupole, preventing the isolation and fragmentation of low-abundance, co-eluting trace impurities).
Validation Criterion: The exact mass error for the API molecular ion must be
ppm, and the isotopic pattern match score must be before the system is deemed suitable for assigning formulas to unknown impurities.
Comparative Performance Data
MS Parameter
High-Resolution MS (Q-TOF)
Triple Quadrupole (QqQ)
Primary Application
Untargeted structural elucidation
Targeted trace quantitation
Mass Accuracy
ppm
Unit resolution ( Da)
Sensitivity (LOD)
ng/mL
ng/mL (sub-ppb)
Dynamic Range
3-4 logs
5-6 logs
Regulatory Utility
Identifying unknown degradants
Monitoring known genotoxic impurities
Part 3: Structural Elucidation & Fragmentation Pathways
To identify impurities, one must first understand the baseline fragmentation of the parent API. 5-Fluoro-N-methylpyridin-2-amine (
) exhibits predictable collision-induced dissociation (CID) pathways. By mapping these pathways, we can identify structurally related impurities (e.g., if an impurity shows the same fragment, it shares the fluoropyridine core, meaning the modification is on the amine).
Fig 2: Primary Q-TOF MS/MS fragmentation pathways for 5-fluoro-N-methylpyridin-2-amine.
Conclusion & Best Practices
For comprehensive impurity profiling of 5-fluoro-N-methylpyridin-2-amine, a dual-platform approach is non-negotiable. Initial structural elucidation of unknowns should leverage the orthogonal
selectivity of a Phenyl-Hexyl column coupled with the exact mass capabilities of a Q-TOF system. Once the impurity profile is fully characterized and genotoxic risks are assessed according to ICH M7, routine lot-release testing should be transferred to a high-sensitivity QqQ platform for robust, targeted MRM quantitation. Implementing these self-validating protocols ensures both scientific integrity and frictionless regulatory compliance.
References
Sigma-Aldrich.
IntuitionLabs.ICH M7: A Guide to Mutagenic Impurity Assessment Software.
ResolveMass Laboratories Inc.Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
Agilent Technologies / HPST.Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.
Shimadzu Asia Pacific.Types of MS/MS systems and their key characteristics.
Comprehensive Safety and Disposal Protocol: 5-Fluoro-N-methylpyridin-2-amine Hydrochloride
As a Senior Application Scientist, I recognize that handling fluorinated pyridine derivatives requires stringent operational oversight and a deep understanding of chemical causality. 5-fluoro-N-methylpyridin-2-amine hydr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling fluorinated pyridine derivatives requires stringent operational oversight and a deep understanding of chemical causality. 5-fluoro-N-methylpyridin-2-amine hydrochloride is a highly reactive, halogenated organic salt [1]. Because it contains both fluorine and chlorine (via the hydrochloride salt), its disposal and handling protocols must account for the generation of highly corrosive hydrofluoric (HF) and hydrochloric (HCl) acids under thermal stress [2].
This guide provides the foundational mechanistic toxicology, step-by-step operational handling, and RCRA-compliant disposal procedures necessary to ensure laboratory safety and environmental integrity.
Executive Summary & Chemical Identity
Before initiating any experimental workflow, it is critical to understand the physical and chemical parameters of the compound. The presence of the hydrochloride salt makes this compound highly water-soluble, while the fluorinated aromatic ring dictates its classification as a halogenated environmental hazard.
Table 1: Chemical Properties & Hazard Identifiers
Property
Value
Chemical Name
5-Fluoro-N-methylpyridin-2-amine hydrochloride
CAS Number
1417794-20-7
Molecular Formula
C6H8ClFN2
Molecular Weight
162.59 g/mol
Hazard Class
Toxic, Corrosive, Halogenated Organic
Primary Decomposition Products
HF, HCl, NOx, COx
Hazard Assessment & Mechanistic Toxicology
Expertise & Experience: The danger of 5-fluoro-N-methylpyridin-2-amine hydrochloride lies in its dual-hazard molecular structure. The fluorinated pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the amine hydrochloride moiety makes the compound highly water-soluble and corrosive to biological tissues. Upon contact with mucosal membranes or moisture, the salt dissociates, lowering the local pH and causing severe chemical burns [3].
Furthermore, under combustion or thermal degradation (e.g., during improper disposal or laboratory fires), the carbon-fluorine and amine-hydrochloride bonds break, releasing gaseous HF, HCl, and nitrogen oxides (NOx) [2]. HF is uniquely dangerous because it penetrates deep into tissues, causing systemic fluoride toxicity and hypocalcemia by binding to calcium and magnesium ions.
Mechanistic degradation pathway of 5-fluoro-N-methylpyridin-2-amine HCl under thermal/aqueous stress.
Operational Handling & Experimental Workflow
Trustworthiness: Every protocol must be a self-validating system. To prevent exposure, engineering controls must be prioritized over personal protective equipment (PPE), though both are mandatory.
Step-by-Step Handling Methodology:
Engineering Controls : Conduct all weighing, mixing, and transferring inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of aerosolized dust [4].
PPE Verification : Don double nitrile gloves (fluorinated compounds can permeate thin latex), a fitted P100/N95 particulate respirator (if weighing outside a closed system), chemical splash goggles, and a flame-resistant lab coat [2].
Spill Response Protocol :
Isolation: Immediately evacuate the immediate area and increase fume hood ventilation.
Containment: Do not use water , as it will dissolve the salt and spread the corrosive hazard. Cover the solid spill with a dry, inert absorbent (e.g., dry sand, vermiculite) [4].
Collection: Use non-sparking tools to sweep the mixture into a sealable, chemically compatible container (e.g., high-density polyethylene, HDPE)[5].
Decontamination: Wipe the area with a mildly alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual hydrochloride salts, followed by a water rinse.
Waste Segregation & Proper Disposal Procedures
Because of its halogen content (F and Cl), 5-fluoro-N-methylpyridin-2-amine hydrochloride cannot be sewered, nor can it be mixed with standard non-halogenated organic waste[6]. Mixing halogenated waste with non-halogenated solvents can lead to dangerous exothermic reactions in the waste carboy and significantly increases disposal costs due to the specialized incineration required.
Step-by-Step Disposal Plan:
Waste Segregation : Collect all solid residues, contaminated packaging, and liquid solutions containing the chemical into a designated "Halogenated Organic Waste" container [6]. The container must be rigid, leak-proof, and clearly labeled with the chemical name, hazards (Toxic/Corrosive), and accumulation start date.
Storage Limits : Store the waste in a secondary containment tray in a designated Satellite Accumulation Area (SAA). Do not exceed the 90-day RCRA storage limit for hazardous waste [7].
Controlled Incineration : The only EPA-approved disposal method for this class of compound is controlled incineration at a licensed chemical destruction plant [5].
Flue Gas Scrubbing : The incinerator must be equipped with an afterburner and an alkaline flue gas scrubber [5]. This is critical: the scrubber neutralizes the HF and HCl gases generated during combustion, preventing corrosive acid rain and toxic atmospheric emissions [8].
Step-by-step RCRA-compliant disposal workflow for halogenated organic amine hydrochlorides.
References
Capot Chemical. "MSDS of 1-methylcyclobutan-1-amine hydrochloride". URL: [Link]
University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials". URL: [Link]
U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". URL: [Link]
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". URL: [Link]
Handling
Personal protective equipment for handling 5-fluoro-N-methylpyridin-2-amine hydrochloride
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a mechanistic system of risk mitigation. 5-Fluoro-N-methylpyridin-2-amine hydrochloride (CAS: 1417794-20-7)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a mechanistic system of risk mitigation. 5-Fluoro-N-methylpyridin-2-amine hydrochloride (CAS: 1417794-20-7) is a highly valuable building block in drug discovery and agrochemical development[1]. However, its specific molecular architecture demands rigorous operational discipline.
This guide provides the definitive, self-validating protocols required for the safe handling, experimental execution, and disposal of this compound, ensuring both scientific integrity and personnel safety.
Mechanistic Hazard Analysis
To design an effective safety protocol, we must first understand the causality behind the compound's hazards. We do not just wear gloves because a Safety Data Sheet (SDS) mandates it; we wear them because of the specific physicochemical interactions of the molecule with human tissue.
The Hydrochloride Salt Factor : Amine hydrochlorides are inherently hygroscopic. Upon contact with ambient moisture or the mucous membranes of the respiratory tract and eyes, the salt dissociates, creating a localized drop in pH[2]. This acidic microenvironment is the primary driver of its severe irritant properties (GHS H319, H335)[3].
The Fluoropyridine Core : The introduction of the highly electronegative fluorine atom at the 5-position alters the electron density of the pyridine ring. While it reduces the basicity of the amine compared to non-fluorinated analogs, it significantly increases the lipophilicity of the molecule[4]. This enhanced lipophilicity facilitates rapid dermal penetration, making skin contact particularly hazardous and prone to causing systemic irritation (GHS H315)[5].
Thermal Degradation Profile : If subjected to extreme heat or uncontrolled exothermic reactions, the compound will decompose, emitting highly toxic and corrosive fumes, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx)[3][5].
Personal Protective Equipment (PPE) Matrix
Every piece of PPE chosen for handling 5-fluoro-N-methylpyridin-2-amine hydrochloride acts as a targeted countermeasure against the mechanistic hazards outlined above.
PPE Category
Specification
Mechanistic Rationale (Causality)
Eye Protection
Tight-fitting chemical safety goggles (EN 166 or ANSI Z87.1).
Protects against airborne hydrochloride dust, which rapidly dissolves in corneal moisture to form corrosive hydrochloric acid[2][3].
Hand Protection
Dual-layer nitrile gloves (minimum 0.11 mm thickness).
Nitrile provides excellent resistance to lipophilic fluorinated azaheterocycles. Dual layering prevents a breach if the outer glove is compromised by micro-abrasions from the crystalline salt[3].
Respiratory Protection
N95/P100 particulate respirator, or PAPR for bulk handling.
The powder form poses a high inhalation risk; the hydrochloride salt acts as a severe respiratory tract irritant[2][3].
Prevents static discharge which could ignite dispersed dust, and prevents dermal absorption of the lipophilic free-base if neutralized on clothing[2].
Operational Workflows
Protocol A: Precision Weighing and Transfer
Self-Validating Principle: Containment must be verified before the primary vessel is opened.
Environmental Verification : Ensure the fume hood draft velocity is ≥ 0.5 m/s. Why? This provides a sufficient capture velocity to prevent the hygroscopic dust from entering the operator's breathing zone[3].
Static Mitigation : Wipe down the analytical balance and surrounding area with an anti-static cloth. Use a grounded, non-sparking spatulas (e.g., PTFE-coated or ceramic)[2]. Why? Fine hydrochloride powders are prone to static cling, which causes erratic balance readings and aerosolization.
Vessel Preparation : Pre-weigh a sealable glass vial or an anti-static weigh boat.
Transfer : Open the reagent bottle only within the deepest safe working zone of the fume hood (at least 6 inches behind the sash). Transfer the required mass slowly to avoid dust generation.
Sealing and Decontamination : Seal the secondary container before removing it from the balance area. Wipe the exterior of the reagent bottle and the spatulas with a damp, disposable lint-free wipe to capture any stray micro-crystals before removing your hands from the hood.
Protocol B: Emergency Spill Containment and Neutralization
Self-Validating Principle: Never use water as a first response on a concentrated hydrochloride salt.
Isolation : Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the minimum safe operational height to maximize draft[2].
Dry Absorption : Cover the spilled powder completely with an inert, dry absorbent such as dry sand or vermiculite[3]. Why? Applying water directly will dissolve the salt, creating a highly concentrated, corrosive, and mobile acidic solution that can damage equipment and penetrate standard PPE.
Mechanical Collection : Using a non-sparking brush and dustpan, carefully sweep the absorbed mixture without creating a dust cloud. Transfer the solid waste into a hazardous waste container with a secure lid[3].
Chemical Neutralization : Once the bulk solid is removed, treat the spill surface with a mild, dilute alkaline solution (e.g., 5% sodium bicarbonate). Why? This neutralizes the residual invisible hydrochloride film. Wipe the area with damp paper towels.
Waste Routing : Dispose of all cleanup materials, including the outer layer of your nitrile gloves, into a designated halogenated solid waste stream.
Process Visualization
Workflow for the safe handling, spill response, and disposal of fluorinated amine hydrochlorides.
References
Angene Chemical. "Safety Data Sheet - (Dicyclopropylmethyl)amine Hydrochloride". Angene Chemical.[Link]